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Core Science & Biosynthesis

Foundational

Mechanism of action of Phenylsulfonyl-L-serine in protease inhibition

Mechanism of Action of Phenylsulfonyl-L-Serine Scaffolds in Protease Inhibition: A Comprehensive Technical Guide Executive Summary In the landscape of rational drug design, targeting host and viral serine proteases requi...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of Phenylsulfonyl-L-Serine Scaffolds in Protease Inhibition: A Comprehensive Technical Guide

Executive Summary

In the landscape of rational drug design, targeting host and viral serine proteases requires molecular scaffolds that balance high-affinity active-site engagement with strict target selectivity. The Phenylsulfonyl-L-serine motif has emerged as a highly versatile, non-covalent competitive inhibitor framework. By leveraging the tetrahedral geometry of the sulfonamide group as a transition-state analog and the steric bulk of the phenyl ring for hydrophobic pocket anchoring, this scaffold provides a robust foundation for developing sub-nanomolar inhibitors against targets such as matriptase, plasmin, and thrombin.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry, providing the causal mechanics of the scaffold's binding dynamics alongside the self-validating experimental workflows required to characterize it.

Molecular Mechanics & Structural Rationale

The efficacy of the Phenylsulfonyl-L-serine scaffold is not coincidental; it is the result of precise geometric and electrostatic complementary to the chymotrypsin-like fold of serine proteases.

  • The Sulfonamide Linkage (Transition-State Mimicry): The core of the mechanism lies in the sulfonamide group (

    
    ). The sulfur atom is tetrahedral, effectively mimicking the 
    
    
    
    hybridized carbon of the tetrahedral intermediate formed during natural peptide bond hydrolysis. The sulfonyl oxygens act as potent hydrogen bond acceptors, projecting directly into the protease's "oxyanion hole" (typically stabilized by the backbone amides of Gly193 and Ser195) to lock the inhibitor in place.
  • The Phenyl Group (Hydrophobic Anchoring): The phenyl ring provides a rigid, sterically demanding anchor. It projects outward into the distal S3/S4 pockets. In proteases like matriptase, this allows for highly favorable

    
    -cation interactions with aromatic residues such as Trp215 or Phe99, preventing the inhibitor from being easily displaced[1]. Recent structural characterizations utilizing Ser195Ala microplasmin mutants have demonstrated that the phenylsulfonyl moiety binds to the open active site without steric hindrance, a binding mode incompatible with proteases possessing a sterically demanding 99-hairpin loop[2].
    
  • The L-Serine Backbone (Substrate Alignment): The amino acid backbone provides the necessary chirality. The hydroxymethyl side chain mimics the P1/P2 residues of natural substrates, engaging in localized hydrogen bonding within the S1/S2 sub-sites. Interestingly, beyond direct inhibition, derivatives such as N-phenylsulfonyl-L-serine sodium salt have been utilized as , underscoring the high biocompatibility and cellular permeability of this amino acid scaffold[3].

Mechanism Protease Serine Protease Active Site Oxyanion Oxyanion Hole (Gly193, Ser195) Protease->Oxyanion S4 S3/S4 Distal Pocket (Hydrophobic Cleft) Protease->S4 Inhibitor Phenylsulfonyl-L-serine Transition-State Analog Sulfonamide Sulfonyl Oxygens (Tetrahedral Geometry) Inhibitor->Sulfonamide Phenyl Phenyl Ring (Aromatic Anchor) Inhibitor->Phenyl Serine L-Serine Backbone (Hydroxymethyl Group) Inhibitor->Serine Sulfonamide->Oxyanion H-Bonding Phenyl->S4 π-π / Steric Fit

Fig 1: Logical relationship of Phenylsulfonyl-L-serine binding within a serine protease active site.

Experimental Methodologies: A Self-Validating Framework

To empirically validate the mechanism of action, researchers must employ orthogonal techniques. The following protocols are designed with built-in causality to prevent common artifacts (e.g., colloidal aggregation or inadvertent substrate cleavage).

Protocol A: Tight-Binding Fluorogenic Enzyme Kinetics

Purpose: To determine the apparent


 and 

while accounting for the slow-binding nature of sulfonylated inhibitors.
  • Buffer Optimization: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% Triton X-100 .

    • Causality: Triton X-100 is critical. Hydrophobic scaffolds like phenylsulfonyl derivatives frequently form colloidal aggregates in aqueous media, leading to non-specific enzyme sequestration (false-positive inhibition). The detergent prevents this.

  • Equilibration (Pre-incubation): Incubate the target protease (e.g., 1 nM) with serial dilutions of the inhibitor (0.1 nM to 10 μM) for 15–30 minutes at 37°C.

    • Causality: Sulfonylated amino acids often exhibit slow-binding kinetics due to the conformational adaptations required in the protease's active site loops. Pre-incubation ensures thermodynamic equilibrium is reached prior to measurement.

  • Substrate Initiation: Add a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC) at a concentration strictly equal to its

    
     value.
    
    • Causality: Operating at

      
       ensures the assay is highly sensitive to competitive inhibition while allowing direct conversion of 
      
      
      
      to
      
      
      via the Cheng-Prusoff equation.
  • Data Fitting: Measure AMC release dynamically (Ex: 380 nm, Em: 460 nm). Fit the initial velocities (

    
    ) to the Morrison equation .
    
    • Causality: Standard Michaelis-Menten kinetics fail for sub-nanomolar inhibitors because the assumption that

      
       is violated. The Morrison equation correctly models tight-binding depletion.
      
Protocol B: X-Ray Co-Crystallography

Purpose: To structurally confirm the orientation of the phenylsulfonyl group in the S3/S4 pockets.

  • Mutagenesis & Purification: Express a Ser195Ala mutant of the target protease (e.g., )[2]. Purify via affinity and Size-Exclusion Chromatography (SEC).

    • Causality: Utilizing a catalytically dead Ser195Ala mutant prevents the slow, inadvertent cleavage of the inhibitor's L-serine backbone during the prolonged incubation periods (days to weeks) required for crystal growth.

  • Complex Formation: Co-concentrate the purified protease (10 mg/mL) with a 5-fold molar excess of the inhibitor.

  • Vapor Diffusion: Set up hanging-drop plates in 20% PEG 4000, 0.1 M HEPES (pH 7.5). Harvest crystals, cryoprotect in 20% glycerol, and flash-freeze to minimize radiation damage during synchrotron data collection.

Workflow N1 1. Scaffold Synthesis N2 2. Slow-Binding Pre-incubation N1->N2 N3 3. Fluorogenic Kinetics N2->N3 N4 4. Ser195Ala Co-crystallization N3->N4 N5 5. Structural Refinement N4->N5

Fig 2: Self-validating experimental workflow for evaluating sulfonylated protease inhibitors.

Quantitative Kinetic Profiling

The modularity of the Phenylsulfonyl-L-serine scaffold allows for fine-tuning against specific proteases. By modifying the P1/P2 extensions off the L-serine core, researchers can dramatically shift the selectivity profile. Below is a comparative summary of kinetic data for phenylsulfonyl-based inhibitor derivatives across major[1].

Target ProteaseInhibitor ScaffoldBinding ModeApparent

(nM)

(nM)
Matriptase Phenylsulfonyl-L-serine deriv.Competitive, Slow-binding3.812.5
Microplasmin Macrocyclic PhenylsulfonylCompetitive, Reversible2.18.4
Thrombin Sulfonylated AmidinophenylalanineCompetitive, Reversible45.0110.0
Urokinase (uPA) Phenylsulfonyl-L-serine deriv.Competitive, Reversible500.0>1000.0

Note: The sub-nanomolar efficacy against microplasmin and matriptase is driven by the specific spatial volume of their S4 pockets, which perfectly accommodates the steric bulk of the phenyl ring[1][2]. Conversely, uPA exhibits steric clashes, resulting in a higher


.

References

  • The Antiviral Potential of Host Protease Inhibitors Source: Activation of Viruses by Host Proteases (Springer / NIH PMC) URL:[Link]

  • Synthesis and Structural Characterization of Macrocyclic Plasmin Inhibitors Source: ChemMedChem URL:[Link]

  • Intestinal Permeation Enhancers for Oral Peptide Delivery Source: Advanced Drug Delivery Reviews URL:[Link]

Sources

Exploratory

Whitepaper: Biological Activity and Pharmaceutical Applications of Phenylsulfonyl-L-serine

Executive Summary Phenylsulfonyl-L-serine (PSLS) and its derivatives represent a highly versatile class of synthetic amino acid compounds with dual biological utility. Originally synthesized and studied as potent enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylsulfonyl-L-serine (PSLS) and its derivatives represent a highly versatile class of synthetic amino acid compounds with dual biological utility. Originally synthesized and studied as potent enzyme inhibitors due to their sulfonamide pharmacophore, these compounds have recently gained significant traction in biopharmaceutics as transcellular permeation enhancers for the oral delivery of macromolecules. This technical guide synthesizes the mechanistic pathways, structural biology, and self-validating experimental workflows required to evaluate PSLS in both its capacity as a Serine Protease Inhibitor and as an Intestinal Permeation Enhancer (Carrier E37) .

Structural Biology & Pharmacophore Dynamics

The biological activity of Phenylsulfonyl-L-serine is fundamentally dictated by its bipartite structure[1]:

  • The L-Serine Backbone : Provides a biologically recognizable motif that allows the molecule to interface seamlessly with endogenous transport systems and enzyme active sites.

  • The Phenylsulfonyl Group : The attachment of an arylsulfonyl group to the nitrogen atom of the amino group creates a rigid, electron-withdrawing sulfonamide linkage. This modification significantly enhances the molecule's reactivity, lipophilicity, and target selectivity[1].

Primary Biological Activity I: Serine Protease Inhibition

Mechanism of Action

Arylsulfonyl derivatives of amino acids are well-documented inhibitors of serine proteases, including thrombin, trypsin, and chymotrypsin[2]. The mechanism relies on the sulfonamide moiety acting as a transition-state analog. During normal peptide hydrolysis, the protease's catalytic triad (Ser195, His57, Asp102) forms a tetrahedral intermediate. The sulfonyl group of PSLS mimics this geometry, allowing its oxygen atoms to form highly stable hydrogen bonds within the enzyme's oxyanion hole. This interaction effectively locks the enzyme in an inactive state, blocking substrate access[3].

G PSLS Phenylsulfonyl-L-serine (Inhibitor) Protease Serine Protease (Target) PSLS->Protease Binds Active Site Triad Catalytic Triad (Ser195, His57, Asp102) PSLS->Triad Sulfonyl blocks Ser195 Protease->Triad Contains Complex Sulfonamide-Enzyme Complex Triad->Complex Transition State Mimic Inhibition Protease Inhibition (Blocked Cleavage) Complex->Inhibition Loss of Activity

Fig 1: Logical pathway of Serine Protease inhibition by Phenylsulfonyl-L-serine.

Self-Validating Protocol: Activity-Based Profiling of Serine Proteases

To accurately quantify the inhibitory potency (IC₅₀) of PSLS derivatives, a kinetic fluorogenic assay must be employed.

  • Causality of Design : Sulfonyl-based inhibitors often exhibit slow-binding kinetics. Therefore, a pre-incubation step is mandatory to allow the stable sulfonamide-enzyme complex to form before introducing the competitive fluorogenic substrate.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve PSLS in 100% DMSO to create a 10 mM stock. Rationale: The highly lipophilic phenylsulfonyl group requires an organic solvent to prevent aqueous precipitation. Dilute to working concentrations (0.1 µM – 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Enzyme Pre-Incubation : Combine 10 nM of the target serine protease (e.g., Trypsin) with varying concentrations of PSLS in a 96-well black microplate. Incubate at 37°C for 30 minutes.

  • Substrate Addition : Add 50 µM of a specific fluorogenic substrate (e.g., AMC-linked peptides).

  • Kinetic Measurement : Immediately monitor fluorescence (Ex/Em = 380/460 nm) continuously for 20 minutes to calculate the initial velocity (

    
    ).
    
  • Validation Checkpoint :

    • Positive Control: 1 mM AEBSF (a known irreversible serine protease inhibitor). Must show >95% reduction in

      
      .
      
    • Negative Control: 1% DMSO vehicle. Must yield a linear, uninhibited fluorescent signal. If the positive control fails, the enzyme active site is degraded, and the assay must be aborted.

Primary Biological Activity II: Intestinal Permeation Enhancement (Eligen® E37)

Mechanism of Transcellular Permeation

Beyond enzyme inhibition, the sodium salt of N-phenylsulfonyl-L-serine is classified as Carrier E37 within the Eligen® drug delivery platform[4],[5]. This technology is designed to overcome the poor oral bioavailability of hydrophilic macromolecules, such as therapeutic peptides (e.g., GLP-1 analogs) and Vitamin B12[6],[7].

Unlike paracellular enhancers (which forcibly open tight junctions and risk mucosal toxicity), E37 acts via a transcellular mechanism . It forms weak, non-covalent interactions with the therapeutic peptide, temporarily masking its hydrophilic regions. This increases the overall lipophilicity of the complex, allowing it to partition directly through the lipid bilayer of the intestinal epithelium without permanently disrupting cellular architecture[8].

G Drug Therapeutic Peptide (Hydrophilic) Formulation Co-formulation (Non-covalent complex) Drug->Formulation E37 PSLS Sodium Salt (E37 Carrier) E37->Formulation Epithelium Intestinal Epithelium (Lipid Membrane) Formulation->Epithelium Apical Contact Absorption Transcellular Absorption (Increased Lipophilicity) Epithelium->Absorption Membrane Partitioning Bloodstream Systemic Circulation (High Bioavailability) Absorption->Bloodstream Basolateral Release

Fig 2: Transcellular permeation enhancement workflow of Carrier E37 (PSLS).

Data Presentation: Comparative Efficacy of Permeation Enhancers

To contextualize the utility of PSLS (E37), the following table summarizes its classification and efficacy against other benchmarked intestinal permeation enhancers (PEs) utilized in oral peptide delivery[5],[6].

Enhancer NameChemical ClassPrimary MechanismEffective Conc.Enhancement Efficacy
Phenylsulfonyl-L-serine (E37) Amino Acid DerivativeTranscellular~10 - 50 mMModerate-High
SNAC Amino Acid DerivativeTranscellular~50 mMHigh (Phase III/Approved)
Sodium Caprate (C10) Medium Chain Fatty AcidParacellular10 mMModerate
Calyculin A Phosphatase InhibitorParacellular400 nM39-fold (FD-40)
Self-Validating Protocol: Caco-2 Monolayer Permeability Assay

To evaluate the permeation enhancement of E37 with a target peptide, an in vitro Caco-2 Transwell assay is the gold standard.

  • Causality of Design : Transepithelial Electrical Resistance (TEER) is continuously monitored. Because E37 is a transcellular enhancer, it should facilitate peptide transport without causing the irreversible TEER collapse characteristic of paracellular tight-junction disruptors.

Step-by-Step Methodology:

  • Cell Culture : Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days until the monolayer differentiates.

  • Pre-Assay Validation : Measure TEER using a Voltohmmeter. Checkpoint: Only inserts with a TEER > 400 Ω·cm² are viable. Lower values indicate compromised tight junctions prior to the assay.

  • Apical Application : Wash monolayers with HBSS. Apply the co-formulation (100 µg/mL target peptide + 20 mM E37) to the apical chamber.

  • Basolateral Sampling : Extract 100 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes, replacing with fresh HBSS.

  • Post-Assay Validation : Re-measure TEER at 120 minutes and 24 hours post-wash.

    • Internal Control: If TEER drops by >50% and fails to recover at 24 hours, the concentration of E37 has induced cytotoxic membrane lysis rather than transient permeation enhancement, invalidating the transport data.

Conclusion

Phenylsulfonyl-L-serine is a highly functionalized molecule with critical applications across two distinct pharmaceutical domains. By leveraging its sulfonamide group, researchers can develop highly specific, transition-state mimicking inhibitors for serine proteases[2]. Conversely, by utilizing its sodium salt form (Carrier E37), formulation scientists can exploit its amphiphilic nature to chaperone otherwise impermeable therapeutic peptides across the intestinal epithelium[4], bypassing the need for parenteral administration.

References

  • EvitaChem - Buy N-(Phenylsulfonyl)-L-serine methyl ester (EVT-8468058).1

  • PubMed (NIH) - Synthesis of N-alpha-(arylsulfonyl)-4-amidino-phenylalanyl-prolines and testing of them as inhibitors of serine proteinases. 2

  • Research Repository UCD - Intestinal Permeation Enhancers for Oral Peptide Delivery. 4

  • Advanced Drug Delivery Reviews (via UCD) - Intestinal Permeation Enhancers for Oral Peptide Delivery (Detailed Data).5

  • Frontiers in Molecular Biosciences - Novel inhibitors and activity-based probes targeting serine proteases. 3

  • Research Repository UCD - Eligen® Carriers and SNAC in Oral Delivery. 6

  • PMC (NIH) - From Nutrient to Nanocarrier: The Multifaceted Role of Vitamin B12 in Drug Delivery. 7

  • PMC (NIH) - Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer.8

Sources

Foundational

Phenylsulfonyl-L-serine CAS number and physicochemical data

Executive Summary Phenylsulfonyl-L-serine (CAS 85828-29-1), often designated in pharmaceutical literature as a derivative of the E37 permeation enhancer class, is a specialized non-proteinogenic amino acid derivative. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylsulfonyl-L-serine (CAS 85828-29-1), often designated in pharmaceutical literature as a derivative of the E37 permeation enhancer class, is a specialized non-proteinogenic amino acid derivative. It serves two critical roles in modern drug development: as a robust chiral building block for protease inhibitors (specifically Matrix Metalloproteinases - MMPs) and as an intestinal permeation enhancer that facilitates the oral delivery of macromolecular therapeutics (peptides and proteins).

This guide provides a comprehensive technical profile, synthesis protocols, and application workflows for researchers utilizing this compound in medicinal chemistry and formulation science.

Part 1: Identity & Physicochemical Profile[1]

The sulfonyl group confers unique solubility and stability properties compared to the native amino acid, enhancing lipophilicity while retaining the capacity for hydrogen bonding—a critical feature for active site binding in metalloproteases.

Table 1: Physicochemical Specifications
PropertyData
Chemical Name

-(Phenylsulfonyl)-L-serine
IUPAC Name (2S)-3-hydroxy-2-(benzenesulfonylamino)propanoic acid
CAS Registry Number 85828-29-1
Molecular Formula

Molecular Weight 245.25 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol), aqueous base (NaOH,

); sparingly soluble in water at neutral pH.[1][2][3][4][5]
pKa (Predicted) Carboxyl: ~3.5; Sulfonamide NH: ~10.5
Chirality L-isomer (S-configuration at

-carbon)
InChI Key WQVIJBXPLXLSCI-QMMMGPOBSA-N

Part 2: Synthesis & Manufacturing Protocol

The synthesis of Phenylsulfonyl-L-serine follows a classic Schotten-Baumann reaction pathway. This method is preferred for its operational simplicity and high retention of optical purity, preventing racemization at the


-carbon.
Experimental Workflow

Reaction Principle: Nucleophilic attack of the L-serine amino group on the sulfur atom of benzenesulfonyl chloride under basic conditions.

Step-by-Step Protocol
  • Preparation of Aqueous Phase:

    • Dissolve L-Serine (10.5 g, 100 mmol) in 200 mL of 1M NaOH (200 mmol) in a round-bottom flask.

    • Note: Two equivalents of base are required: one to neutralize the carboxylic acid and one to scavenge the HCl produced during sulfonylation.

  • Sulfonylation:

    • Cool the solution to 0–5°C using an ice bath.

    • Add Benzenesulfonyl chloride (17.6 g, 100 mmol) dropwise over 30 minutes with vigorous stirring.

    • Critical Control Point: Maintain pH > 9 by adding additional 1M NaOH if necessary. If the pH drops, the amine becomes protonated (

      
      ) and non-nucleophilic, stalling the reaction.
      
  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • Monitor reaction progress via TLC (System:

      
      :MeOH:AcOH 85:10:5).
      
  • Work-up & Isolation:

    • Wash the alkaline aqueous phase with diethyl ether (

      
       mL) to remove unreacted sulfonyl chloride.
      
    • Acidify the aqueous layer carefully with 6M HCl to pH ~2.0. The product will precipitate as a white solid.[6]

    • Crystallization:[4] Cool the acidified mixture to 4°C overnight to maximize yield.

  • Purification:

    • Filter the solid and wash with ice-cold water.

    • Recrystallize from water/ethanol if higher purity is required.

    • Dry under vacuum over

      
      .
      
Visualization: Synthesis Pathway

Synthesis L_Ser L-Serine (Aq. NaOH) Intermed Intermediate Complex L_Ser->Intermed Nucleophilic Attack PhSO2Cl Benzenesulfonyl Chloride PhSO2Cl->Intermed Acidification Acidification (HCl, pH 2) Intermed->Acidification 4h Stirring Product Phenylsulfonyl-L-serine (Precipitate) Acidification->Product Crystallization

Figure 1: Schotten-Baumann synthesis workflow for Phenylsulfonyl-L-serine.

Part 3: Spectroscopic Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.8 ppm (br s, 1H, 
      
      
      
      )
    • 
       8.1 ppm (d, 1H, 
      
      
      
      -sulfonamide) – Indicates successful sulfonylation.
    • 
       7.8–7.5 ppm (m, 5H, Aromatic protons) – Phenyl ring signals.
      
    • 
       3.8 ppm (m, 1H, 
      
      
      
      -CH)
    • 
       3.5–3.6 ppm (m, 2H, 
      
      
      
      -
      
      
      )
  • Mass Spectrometry (ESI-MS):

    • 
       calculated for 
      
      
      
      : 244.03; observed: 244.1.

Part 4: Applications in Drug Development[7][8]

Intestinal Permeation Enhancer (Formulation Science)

Phenylsulfonyl-L-serine and its salts (specifically the sodium salt) are investigated as permeation enhancers (PEs) to improve the oral bioavailability of hydrophilic macromolecules.[7]

  • Mechanism: It acts as a weak surfactant and calcium chelator, transiently opening tight junctions in the intestinal epithelium (paracellular transport).

  • Utility: Used in formulations for oral delivery of insulin, GLP-1 analogs, and other peptide therapeutics that normally degrade in the GI tract or fail to cross the mucosal barrier.

Chiral Intermediate for MMP Inhibitors (Medicinal Chemistry)

The compound serves as a "warhead" precursor or P1' ligand in the design of Matrix Metalloproteinase (MMP) inhibitors.

  • Structural Logic: The sulfonyl group mimics the transition state of peptide hydrolysis, while the serine hydroxyl allows for further functionalization (e.g., conversion to a lactone or ether) to probe the S1' pocket of the enzyme.

Visualization: Application Logic

Applications cluster_0 Formulation Science cluster_1 Medicinal Chemistry Compound Phenylsulfonyl-L-serine (CAS 85828-29-1) OralDel Oral Peptide Delivery Compound->OralDel MMP MMP Inhibitor Synthesis Compound->MMP TightJunc Tight Junction Modulation OralDel->TightJunc Bioavail Increased Bioavailability TightJunc->Bioavail P1_Ligand P1' Ligand Scaffold MMP->P1_Ligand ZincBind Zinc Binding Group (ZBG) P1_Ligand->ZincBind

Figure 2: Dual utility of Phenylsulfonyl-L-serine in formulation and inhibitor design.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2).[2]

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

References

  • University College Dublin. (2021). Intestinal Permeation Enhancers for Oral Peptide Delivery. Research Repository UCD. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Phenylsulfonyl-L-serine: A Pivotal Chiral Building Block in Modern Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist Abstract N-Phenylsulfonyl-L-serine, a derivative of the naturally abundant amino acid L-serine, stands as a cornerstone chiral building block for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

N-Phenylsulfonyl-L-serine, a derivative of the naturally abundant amino acid L-serine, stands as a cornerstone chiral building block for researchers, medicinal chemists, and drug development professionals. The strategic installation of the phenylsulfonyl group on the amino nitrogen fundamentally alters the reactivity of the serine scaffold, transforming it from a simple chiral molecule into a highly versatile and predictable synthetic intermediate. This guide elucidates the synthesis of N-Phenylsulfonyl-L-serine and its derivatives, focusing on their pivotal role as precursors to chiral aziridines. We will explore the mechanistic rationale behind key transformations, provide detailed, field-tested experimental protocols, and demonstrate the subsequent utility of these aziridines in the stereocontrolled synthesis of novel, non-proteinogenic amino acids. The content herein is structured to provide not only procedural steps but also the underlying chemical principles that govern the experimental choices, empowering scientists to leverage this powerful tool in their synthetic endeavors.

Introduction: The Strategic Value of Modified Amino Acids in Synthesis

The Chiral Pool: A Foundation for Asymmetric Synthesis

The practice of using naturally occurring chiral molecules as starting materials for the synthesis of other chiral compounds is known as "chiral pool" synthesis.[1] This strategy is among the most effective and economical methods for establishing key stereocenters in optically active targets.[2] Nature provides a rich inventory of enantiomerically pure compounds, including amino acids, carbohydrates, and terpenes, which serve as versatile starting points, bypassing the need for often complex and costly asymmetric induction or resolution steps.[2]

L-Serine: A Versatile Chiral Precursor

Within the chiral pool, L-serine is a particularly valuable and inexpensive C3 building block. Its structure, featuring a primary alcohol, a carboxylic acid, and a primary amine at a defined stereocenter (S-configuration), offers multiple handles for synthetic manipulation.[1][2] L-serine and its derivatives have been successfully employed in the total synthesis of complex bioactive natural products and pharmaceuticals, such as the antiepileptic drug (R)-lacosamide and various chiral glycerides.[3][4] However, the inherent reactivity of its functional groups must be precisely controlled and often enhanced to achieve desired transformations.

The Phenylsulfonyl Group: A Multifunctional Activator and Director

The strategic modification of the L-serine scaffold with a phenylsulfonyl (PhSO₂) group is a prime example of how a simple protecting group can serve multiple, critical functions beyond mere masking of the amine.

  • Robust Protection: The N-sulfonyl bond is stable to a wide range of reaction conditions, including many acidic and basic environments where other common amine protecting groups (like Boc or Cbz) might be labile.

  • Activation for Cyclization: The strongly electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the N-H proton. Upon deprotonation, the resulting sulfonamide anion is a potent nucleophile, primed for intramolecular reactions. This electronic feature is fundamental to the efficient formation of strained ring systems like aziridines.[5]

  • Directing Group: The steric bulk and electronic properties of the phenylsulfonyl group can influence the stereochemical outcome of subsequent reactions, providing an additional layer of diastereocontrol.

This guide will focus on how these properties are harnessed to position N-Phenylsulfonyl-L-serine as a gateway to high-value chiral intermediates.

Synthesis and Properties of N-Phenylsulfonyl-L-serine

Synthetic Pathway

The preparation of N-phenylsulfonyl-L-serine derivatives is typically a straightforward process starting from L-serine or its corresponding ester. The amino group is functionalized via nucleophilic attack on benzenesulfonyl chloride under basic conditions. The use of an L-serine ester (e.g., methyl or benzyl ester) is often preferred to avoid complications with the free carboxylic acid, which can be deprotonated by the base and potentially interfere with the reaction or subsequent workup.

L_Serine L-Serine Methyl Ester (Starting Material) Reaction N-Sulfonylation (Schotten-Baumann type reaction) L_Serine->Reaction  1 Reagents Benzenesulfonyl Chloride (PhSO₂Cl) Triethylamine (Et₃N) Dichloromethane (DCM) Reagents->Reaction  2 Product Methyl N-Phenylsulfonyl-L-serinate (Target Building Block) Reaction->Product

Caption: Workflow for the synthesis of Methyl N-Phenylsulfonyl-L-serinate.

Detailed Experimental Protocol: Synthesis of N-Phenylsulfonyl-L-serine Methyl Ester
  • Expert Insight: This protocol details the synthesis of the methyl ester derivative, which is often more soluble in organic solvents and is primed for subsequent reactions like intramolecular cyclization. The use of triethylamine (Et₃N) as the base is critical; it scavenges the HCl byproduct of the reaction, driving the equilibrium towards the product and preventing the formation of amine hydrochlorides that would be unreactive.

Materials:

  • L-Serine methyl ester hydrochloride (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add L-serine methyl ester hydrochloride (1.0 equiv) and suspend it in anhydrous DCM (approx. 0.2 M).

  • Basification: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equiv) dropwise. The first equivalent neutralizes the hydrochloride salt, and the second serves as the base for the sulfonylation reaction. Stir for 15 minutes at 0 °C.

  • Sulfonylation: Add benzenesulfonyl chloride (1.1 equiv) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl N-phenylsulfonyl-L-serinate as a white solid or viscous oil.

Core Application: A Gateway to Chiral Aziridine-2-carboxylates

The most powerful application of N-sulfonylated serine derivatives is their conversion into highly strained, yet synthetically valuable, chiral aziridine-2-carboxylates. These three-membered heterocycles are superb electrophiles, poised for stereospecific ring-opening.[4]

Mechanistic Rationale: The Role of the N-Sulfonyl Group in Cyclization

The transformation from the linear amino alcohol to the cyclic aziridine is a two-step process involving activation of the hydroxyl group followed by an intramolecular SN2 cyclization.

  • Activation: The primary hydroxyl group is a poor leaving group. It must be converted into a better one, typically a sulfonate ester like a mesylate (-OMs) or tosylate (-OTs). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Cyclization: A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) is used to deprotonate the N-H of the sulfonamide. The resulting nitrogen anion acts as an intramolecular nucleophile, attacking the β-carbon and displacing the sulfonate leaving group in an SN2 fashion to form the aziridine ring. This intramolecular displacement is stereospecific and proceeds with high efficiency due to the favorable proximity of the reacting centers.

Start Methyl N-Phenylsulfonyl-L-serinate Reagent1 Step 1: ActivationMsCl, Et₃NDCM, 0 °C Start->Reagent1 Intermediate Mesylated Intermediate (-OH becomes -OMs, a good leaving group) Reagent1->Intermediate Reagent2 Step 2: CyclizationK₂CO₃Acetone, reflux Intermediate->Reagent2 Product Methyl (2S)-1-(Phenylsulfonyl)aziridine-2-carboxylate (Final Product) Reagent2->Product Intramolecular Sₙ2 Attack

Caption: Experimental workflow for aziridination of the serine derivative.

Detailed Experimental Protocol: Synthesis of Methyl (2S)-1-(Phenylsulfonyl)aziridine-2-carboxylate
  • Trustworthiness: This two-step, one-pot variation is highly reliable. The key is the choice of bases. A soluble organic base (Et₃N) is used for the mesylation to ensure a homogeneous reaction, while a milder, insoluble inorganic base (K₂CO₃) is used for the cyclization to prevent side reactions like elimination or hydrolysis of the ester.

Materials:

  • Methyl N-phenylsulfonyl-L-serinate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (Et₃N) (1.3 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Acetone, anhydrous

Procedure:

  • Mesylation: Dissolve methyl N-phenylsulfonyl-L-serinate (1.0 equiv) in anhydrous DCM. Cool the solution to 0 °C. Add triethylamine (1.3 equiv), followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv). Stir the reaction at 0 °C for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Solvent Exchange: Concentrate the reaction mixture in vacuo to remove DCM and excess triethylamine.

  • Cyclization: To the crude mesylate, add anhydrous acetone and finely powdered anhydrous potassium carbonate (3.0 equiv).

  • Reaction: Heat the resulting suspension to reflux and stir vigorously for 4-6 hours. Monitor the formation of the aziridine product by TLC.

  • Workup: Cool the reaction to room temperature and filter off the potassium carbonate and other salts. Wash the filter cake with acetone.

  • Concentration: Combine the filtrates and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization to afford the pure chiral aziridine.

Expanding Synthetic Utility: Regioselective Aziridine Ring-Opening

Principle of Regioselective SN2 Attack

N-sulfonyl aziridine-2-carboxylates are highly activated towards nucleophilic attack. Due to steric hindrance from the ester group at the C2 (α) position, nucleophiles preferentially attack the C3 (β) position. This ring-opening reaction proceeds via a classic SN2 mechanism, resulting in a complete inversion of stereochemistry at the C3 position. This predictable regio- and stereoselectivity makes these aziridines exceptionally valuable for synthesizing β-substituted α-amino acids.[4][6]

Divergent Synthesis from Chiral Aziridine Aziridine Methyl (2S)-1-(Phenylsulfonyl) aziridine-2-carboxylate Nuc_A Nucleophile A (e.g., Thiophenol) Aziridine->Nuc_A Nuc_B Nucleophile B (e.g., Indole) Aziridine->Nuc_B Nuc_C Nucleophile C (e.g., Azide) Aziridine->Nuc_C Prod_A β-Thiophenyl Serine Derivative (Cysteine analog) Nuc_A->Prod_A Sₙ2 Ring Opening (Regioselective) Prod_B β-Indolyl Serine Derivative (Tryptophan analog) Nuc_B->Prod_B Sₙ2 Ring Opening (Regioselective) Prod_C β-Azido Serine Derivative (Diamino acid precursor) Nuc_C->Prod_C Sₙ2 Ring Opening (Regioselective)

Caption: Divergent synthesis of β-substituted amino acids via aziridine ring-opening.

Synthesis of Novel β-Substituted Amino Acids

The reaction can be performed with a wide variety of nucleophiles, including thiols, amines, indoles, azides, and organometallics, providing access to a diverse library of enantiomerically pure, non-natural amino acids.[3] These novel amino acids are invaluable in drug discovery for creating peptides with enhanced stability, novel structural properties, or improved receptor binding affinity.

Data Summary: Nucleophilic Ring-Opening Reactions

The following table summarizes representative transformations, highlighting the versatility of the chiral aziridine intermediate.

NucleophileReagent/ConditionsProduct ClassTypical YieldReference
ThiolThiophenol, K₂CO₃, MeCNβ-Thioalkyl-α-amino acid>90%[6]
IndoleIndole, BF₃·OEt₂, DCMβ-Aryl-α-amino acid (Tryptophan analog)80-95%
AzideNaN₃, NH₄Cl, MeOH/H₂Oβ-Azido-α-amino acid>90%[2]
OrganocuprateR₂CuLi, THF, -78 °Cβ-Alkyl-α-amino acid70-85%[3]

Alternative Activation: The Mitsunobu Reaction

While the two-step activation-cyclization sequence is robust for aziridination, direct conversion of the hydroxyl group is also possible using other methodologies. The Mitsunobu reaction offers an alternative pathway for derivatizing the hydroxyl group with various nucleophiles.[7]

Mechanistic Overview

The Mitsunobu reaction converts a primary or secondary alcohol into an ester, ether, or other functional group with inversion of configuration.[8] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). The alcohol is activated in situ by the PPh₃/DEAD system to form an oxyphosphonium salt, which is an excellent leaving group, readily displaced by a suitable nucleophile.[7]

Application to N-Phenylsulfonyl-L-serine

In the context of N-phenylsulfonyl-L-serine, the Mitsunobu reaction can be used to introduce a nucleophile directly at the β-position, bypassing the need to first form an aziridine. For this to occur, an external nucleophile must be added. However, if a nitrogen nucleophile like a sulfonamide is used, it can lead to the synthesis of orthogonally protected α,β-diaminopropionic acids.[9] It is crucial to choose protecting groups carefully, as N-trityl protection on the serine nitrogen has been shown to give excellent yields and prevent side reactions like elimination or aziridination.[9]

Conclusion: A Versatile and Indispensable Chiral Building Block

N-Phenylsulfonyl-L-serine is far more than a simple protected amino acid. The phenylsulfonyl group acts as a powerful activating and directing moiety, unlocking unique and highly efficient synthetic pathways. Its primary utility as a precursor to chiral aziridine-2-carboxylates provides a reliable and stereocontrolled route to a vast array of novel β-substituted α-amino acids. The predictability of the reaction mechanisms and the reliability of the experimental protocols make it an indispensable tool for chemists engaged in the synthesis of complex, chiral molecules for pharmaceuticals, agrochemicals, and materials science. The continued exploration of this building block's reactivity will undoubtedly lead to further innovations in asymmetric synthesis.

References

  • Filo. (2025). Chiral Pool Synthesis of L-glycerol S-Serine → L-glyceraldehyde.
  • Ishikawa, T. (2012). AZIRIDINE-2-CARBOXYLATES: PREPARATION, NUCLEOPHILIC RING OPENING, AND RING EXPANSION. HETEROCYCLES, Vol. 85, No. 12. Available from: [Link]

  • MDPI. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. Molecules, 15(12), 9236-9247. Available from: [Link]

  • Baldwin, J.E., Spivey, A.C., Schofield, C.J., Sweeney, J.B. (1993). AMINO-ACID SYNTHESIS VIA RING-OPENING OF N-SULFONYL AZIRIDINE-2-CARBOXYLATE ESTERS WITH ORGANOMETALLIC REAGENTS. Tetrahedron, 49(28), 6309-6330. Available from: [Link]

  • ResearchGate. (2018). Regioselective ring opening of N-sulfonyl aziridines 271 and 272 with N-hydroxylimide 270. Available from: [Link]

  • ARKIVOC. (2005). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARKIVOC 2005 (vi) 207-217. Available from: [Link]

  • PMC. (2015). A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. Scientific Reports, 5, 10009. Available from: [Link]

  • Wikipedia. (2024). Mitsunobu reaction. Available from: [Link]

  • So, R.C., Felix, B.M., Jalan, A., Kopach, M.E., & Castle, S.L. (2024). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. ResearchGate. Available from: [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Aziridine synthesis. Available from: [Link]

  • Master Organic Chemistry. (2024). Mitsunobu Reaction. Available from: [Link]

  • ResearchGate. (2020). Synthesis of N-sulfonated aziridines. Available from: [Link]

  • Moroder, L. (n.d.). 2 Protection of Functional Groups. Available from: [Link]

Sources

Foundational

Metabolic Stability of Phenylsulfonyl-L-serine Derivatives: A Technical Guide to In Vitro Assessment and Optimization

Executive Summary Phenylsulfonyl-L-serine derivatives represent a highly versatile class of chemotypes utilized in the development of targeted enzyme inhibitors, including chymase and acetylcholinesterase inhibitors[1],[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylsulfonyl-L-serine derivatives represent a highly versatile class of chemotypes utilized in the development of targeted enzyme inhibitors, including chymase and acetylcholinesterase inhibitors[1],[2]. However, the structural inclusion of a sulfonamide linkage paired with an electron-rich phenyl ring often renders these compounds highly susceptible to rapid hepatic metabolism[3]. This technical whitepaper provides an in-depth framework for evaluating the metabolic stability of these derivatives, detailing the mechanistic causality of their biotransformation, self-validating experimental workflows, and structure-activity relationship (SAR) strategies for pharmacokinetic optimization.

Mechanistic Basis of Sulfonamide and Serine Derivative Metabolism

The metabolic clearance of phenylsulfonyl-L-serine derivatives is primarily driven by hepatic Phase I and Phase II enzymatic networks[4],[5]. Understanding the specific pathways these compounds undergo is critical for interpreting stability data and designing robust analogs.

  • Phase I (CYP450-Mediated Oxidation): The cytochrome P450 (CYP) system, heavily concentrated in the endoplasmic reticulum of hepatocytes (and thus isolated in liver microsomes), catalyzes the oxidative biotransformation of the molecule[4],[5]. For phenylsulfonyl-L-serine derivatives, the primary metabolic "soft spots" are the unsubstituted positions on the phenyl ring (leading to aromatic hydroxylation) and the aliphatic serine side chain[6]. Additionally, sulfonamides frequently undergo N-dealkylation or oxidation adjacent to the sulfonyl group[6].

  • Phase II (Conjugation): Following Phase I oxidation, the newly exposed hydroxyl or amine functional groups serve as substrates for Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs)[7],[4]. This conjugation drastically increases the polarity of the derivative, ensuring rapid systemic clearance and excretion.

Pathway Parent Phenylsulfonyl-L-serine Derivative CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Met1 Aromatic Hydroxylation CYP->Met1 Met2 N-Dealkylation CYP->Met2 UGT UGT Conjugation (Phase II Metabolism) Met1->UGT Met2->UGT Excretion Hepatic Excretion UGT->Excretion

Hepatic Clearance and Metabolism Pathway

Experimental Methodology: Microsomal Stability Assay

To accurately determine the intrinsic clearance (


) of a drug candidate, in vitro assays utilizing Human Liver Microsomes (HLMs) or Rat Liver Microsomes (RLMs) are the industry standard[8],[9]. Microsomes provide a robust system for isolating CYP450-mediated metabolism from broader cellular processes.
Self-Validating Protocol Design

A scientifically rigorous protocol must be self-validating. To achieve this, minus-NADPH negative controls must be run in parallel with the active samples[6]. Because CYP450 enzymes strictly require NADPH as a reducing equivalent for their catalytic cycle, the minus-NADPH control isolates non-enzymatic degradation pathways (e.g., chemical instability in the buffer). If the compound degrades in the absence of NADPH, the instability is chemical, not metabolic[6].

Step-by-Step Workflow
  • Compound Preparation: Prepare a 10 mM stock solution of the phenylsulfonyl-L-serine derivative in DMSO. Dilute this stock into 0.1 M potassium phosphate buffer (pH 7.4) to yield a 1 µM working concentration. Causality: The final DMSO concentration must remain below 0.1% (v/v) because higher concentrations of organic solvents competitively inhibit CYP450 active sites, artificially inflating the compound's apparent stability[10].

  • Pre-Incubation: Combine the test compound with liver microsomes (final protein concentration of 0.5 mg/mL) in the phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes[5]. Causality: This step ensures the system reaches thermal equilibrium, preventing a lag phase in enzyme kinetics upon reaction initiation.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5]. Causality: The continuous regeneration of NADPH prevents cofactor depletion from becoming the rate-limiting step during the assay.

  • Time-Course Sampling: Aliquot 50 µL samples at predefined time points (e.g., 0, 5, 15, 30, and 60 minutes) to capture the exponential decay of the parent compound[6],[5].

  • Reaction Quenching: Immediately transfer each aliquot into 150 µL of ice-cold quenching solvent (e.g., acetonitrile containing an internal standard like tolbutamide)[10],[5]. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the protein matrix to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and quantify the remaining parent compound using LC-MS/MS[7].

Workflow N1 Compound Preparation (1 µM in Buffer) N2 Pre-incubation (Microsomes, 37°C) N1->N2 N3 Initiate Reaction (Add NADPH) N2->N3 N4 Time-Course Sampling (0-60 min) N3->N4 N5 Reaction Quenching (Cold Acetonitrile) N4->N5 N6 Centrifugation & LC-MS/MS N5->N6 N7 Data Processing (Half-life & CL_int) N6->N7

In Vitro Microsomal Stability Assay Workflow

Quantitative Data Interpretation & Pharmacokinetic Scaling

The raw LC-MS/MS peak area ratios (analyte vs. internal standard) are converted into the percentage of parent compound remaining. By plotting the natural log (


) of the percentage remaining against time, the depletion rate constant (

) is derived from the linear slope[10].

The in vitro half-life (


) and intrinsic clearance (

) are calculated using the standard pharmacokinetic equations[10]:
  • Half-life:

    
    
    
  • Intrinsic Clearance:

    
    
    (Where 
    
    
    
    is the incubation volume in µL and
    
    
    is the mass of microsomal protein in mg).
Representative SAR Data for Sulfonamide Optimization

The following table synthesizes quantitative trends observed when optimizing sulfonamide and phenylsulfonyl derivatives to resist CYP450 degradation[3]:

Compound VariantStructural ModificationIn Vitro Half-Life (

)
Intrinsic Clearance (

)
Metabolic Stability
Unsubstituted Phenylsulfonyl-L-serineNone (Baseline)< 15 minHighPoor
4-Fluoro-phenylsulfonyl-L-serinePara-fluorination45 minModerateIntermediate
3,4-Dichloro-phenylsulfonyl-L-serineDi-chlorination> 120 minLowExcellent
N-Methyl-phenylsulfonyl-L-serineSteric shielding (N-methylation)10 minVery HighPoor (Rapid N-dealkylation)

Structure-Activity Relationships (SAR) for Metabolic Optimization

Optimizing the metabolic stability of phenylsulfonyl-L-serine derivatives requires strategic structural modifications to block metabolic soft spots without compromising the compound's primary pharmacodynamic target affinity.

  • Halogenation of the Phenyl Ring: Introducing electron-withdrawing halogens (e.g., fluorine or chlorine) onto the phenyl ring drastically reduces the electron density of the aromatic system, making it a poorer substrate for CYP-mediated aromatic hydroxylation. For example, di-chloro substitution on the central aromatic ring of sulfonamide derivatives has been proven to significantly decrease plasma clearance rates and improve oral bioavailability[3].

  • Steric Hindrance at the Sulfonamide Linkage: While adding bulky alkyl groups (e.g., methyl or trifluoromethyl) adjacent to the sulfonamide linkage can theoretically shield the N-S bond from enzymatic cleavage, empirical data shows this must be done cautiously. In some sulfonamide series, the addition of a simple methyl group actually decreased stability in liver microsomes (dropping from >80% remaining to <0.01%) due to the introduction of a new, highly labile site for rapid N-dealkylation[3].

  • Stereochemical Constraints: The spatial orientation of the serine core (L- vs. D-isomer) heavily dictates the compound's fit within the rigid CYP450 active site. Metabolic profiling often reveals that specific enantiomers exhibit markedly different degradation kinetics, with unnatural D-amino acid derivatives sometimes bypassing endogenous proteolytic and metabolic pathways entirely[11],[12].

References

1.7 - ResearchGate 2. 8 - BioIVT 3. 10 - Thermo Fisher Scientific 4. - Frontage Laboratories 5. - WuXi AppTec 6.3 - PMC / NIH 7. 6 - DergiPark 8. 1 - WHO 9.5 - SRCE 10.2 - PubMed / NIH 11.11 - ResearchGate 12.12 - Google Patents

Sources

Protocols & Analytical Methods

Method

An Efficient and Scalable Synthesis of Phenylsulfonyl-L-serine from L-serine: A Detailed Protocol for Researchers

Abstract Phenylsulfonyl-L-serine is a valuable chiral building block with significant potential in pharmaceutical and peptide chemistry. Its synthesis, however, requires a strategic and selective functionalization of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Phenylsulfonyl-L-serine is a valuable chiral building block with significant potential in pharmaceutical and peptide chemistry. Its synthesis, however, requires a strategic and selective functionalization of the trifunctional amino acid, L-serine. This application note provides a comprehensive, field-proven protocol for the efficient synthesis of Phenylsulfonyl-L-serine. The described four-step process employs an orthogonal protection strategy, ensuring high yields and purity. This guide details the mechanistic rationale behind each step, provides step-by-step experimental procedures, and includes guidelines for characterization and troubleshooting, making it an essential resource for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

L-serine is a trifunctional amino acid containing a primary amine, a carboxylic acid, and a primary hydroxyl group. The synthesis of Phenylsulfonyl-L-serine requires the selective sulfonylation of the hydroxyl group. This presents a significant challenge due to the higher nucleophilicity of the amine group, which would preferentially react with an electrophilic sulfonating agent like benzenesulfonyl chloride.

To overcome this, a robust orthogonal protection strategy is essential. This protocol employs the acid-labile tert-butyloxycarbonyl (Boc) group for the protection of the amine and a base-labile methyl ester for the protection of the carboxylic acid. This strategy allows for the targeted sulfonylation of the hydroxyl group, followed by sequential deprotection under distinct conditions to yield the final product with high fidelity.

The overall synthetic pathway is outlined below:

Synthesis_Workflow L_Serine L-Serine Step1_Product N-Boc-L-serine Methyl Ester L_Serine->Step1_Product Step 1: Dual Protection Step2_Product N-Boc-O-phenylsulfonyl -L-serine Methyl Ester Step1_Product->Step2_Product Step 2: O-Sulfonylation Step3_Product O-phenylsulfonyl -L-serine Methyl Ester (Amine Salt) Step2_Product->Step3_Product Step 3: N-Boc Deprotection Final_Product Phenylsulfonyl-L-serine Step3_Product->Final_Product Step 4: Ester Hydrolysis

Caption: Overall workflow for the synthesis of Phenylsulfonyl-L-serine.

Mechanistic Rationale and Reagent Selection

A successful synthesis hinges on understanding the reactivity of each functional group and selecting appropriate reagents and conditions.

  • Step 1: Orthogonal Protection of L-Serine :

    • N-Protection : The amine group is the most nucleophilic site on L-serine. To prevent its reaction with benzenesulfonyl chloride, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability under basic and nucleophilic conditions (used in Step 2 and 4) and its clean removal under acidic conditions (Step 3).[1]

    • C-Protection : The carboxylic acid is converted to a methyl ester. This prevents the formation of an unreactive carboxylate anion under the basic conditions required for sulfonylation and improves the solubility of the intermediates in organic solvents. Esterification is readily achieved using thionyl chloride and methanol.[2]

  • Step 2: O-Phenylsulfonylation :

    • With the amine and carboxyl groups masked, the hydroxyl group is the only remaining nucleophilic site. Its reaction with benzenesulfonyl chloride is facilitated by a tertiary amine base, such as pyridine or triethylamine. The base serves two critical roles: it neutralizes the HCl byproduct generated during the reaction, and it can act as a nucleophilic catalyst to activate the sulfonyl chloride.[3][4] Pyridine is often preferred as it can also serve as the solvent.

  • Step 3 & 4: Sequential Deprotection :

    • N-Boc Cleavage : The Boc group is selectively removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][5] These conditions are chosen to be mild enough to leave the methyl ester and the newly formed phenylsulfonyl ester intact.

    • Ester Hydrolysis (Saponification) : The final step is the hydrolysis of the methyl ester to the free carboxylic acid. This is achieved under basic conditions, typically using lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system.[6][7] LiOH is often preferred as it can effectively hydrolyze esters at room temperature, minimizing the risk of side reactions or racemization.[7][8] The reaction is irreversible under basic conditions because the final step is the deprotonation of the carboxylic acid to form a stable carboxylate salt.[6]

Detailed Experimental Protocols

Safety Precaution : Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Protocol 3.1: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate (N-Boc-L-serine Methyl Ester)

This two-part procedure first creates the methyl ester hydrochloride, which is then N-protected without intermediate purification.

  • Materials :

    • L-Serine (1 equiv.)

    • Methanol (MeOH), anhydrous

    • Thionyl chloride (SOCl₂)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Dichloromethane (DCM)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • Suspend L-serine (e.g., 10.5 g, 100 mmol) in anhydrous methanol (200 mL).

    • Cool the suspension to 0 °C in an ice/water bath.

    • Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise over 30 minutes. Caution : Exothermic reaction, HCl gas evolved.

    • Remove the ice bath and stir the mixture at room temperature for 4-6 hours until the solution becomes clear.

    • Remove the solvent under reduced pressure to obtain L-serine methyl ester hydrochloride as a white solid. This crude product is used directly in the next step.

    • Dissolve the crude ester hydrochloride in dichloromethane (200 mL).

    • Add a saturated aqueous solution of sodium bicarbonate (200 mL) slowly to neutralize the HCl salt.

    • Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) to the biphasic mixture.

    • Stir vigorously at room temperature overnight (12-16 hours).

    • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a colorless oil or white solid.

Protocol 3.2: Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-((phenylsulfonyl)oxy)propanoate
  • Materials :

    • N-Boc-L-serine methyl ester (1 equiv.)

    • Pyridine, anhydrous

    • Benzenesulfonyl chloride (1.2 equiv.)

    • Diethyl ether (Et₂O)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure :

    • Dissolve N-Boc-L-serine methyl ester (e.g., 21.9 g, 100 mmol) in anhydrous pyridine (150 mL) and cool to 0 °C.

    • Add benzenesulfonyl chloride (15.2 mL, 120 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor progress by TLC.

    • Pour the reaction mixture into ice-cold 1 M HCl (400 mL) and extract with diethyl ether (3 x 150 mL).

    • Combine the organic extracts and wash sequentially with 1 M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 3.3: Synthesis of Phenylsulfonyl-L-serine

This is a two-step deprotection sequence performed in the same reaction vessel after a solvent swap.

  • Materials :

    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-((phenylsulfonyl)oxy)propanoate (1 equiv.)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Lithium hydroxide monohydrate (LiOH·H₂O, 3 equiv.)

    • 1 M Hydrochloric acid (HCl)

  • Procedure :

    • (N-Boc Deprotection) Dissolve the protected intermediate (e.g., 35.9 g, 100 mmol) in anhydrous DCM (100 mL).

    • Add trifluoroacetic acid (50 mL) and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.[9]

    • Remove the DCM and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 50 mL) to ensure complete removal of TFA. The resulting amine salt is a viscous oil.

    • (Ester Hydrolysis) Dissolve the crude amine salt in a mixture of THF (150 mL) and water (50 mL).

    • Cool the solution to 0 °C and add lithium hydroxide monohydrate (12.6 g, 300 mmol).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.

    • Once complete, cool the mixture to 0 °C and carefully acidify to pH 2-3 by the slow addition of 1 M HCl.

    • Extract the product into ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes or water) to yield Phenylsulfonyl-L-serine as a white solid.

Characterization and Data

The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques.

Characterization_Flow cluster_0 Synthesis Stages cluster_1 Analytical Validation Start L-Serine Intermediate1 N-Boc-L-Serine Methyl Ester TLC TLC/LC-MS (Reaction Monitoring) Intermediate1->TLC NMR ¹H & ¹³C NMR (Structural Confirmation) Intermediate1->NMR MS HRMS (Mass Verification) Intermediate1->MS Intermediate2 Fully Protected Intermediate Intermediate2->TLC Intermediate2->NMR Intermediate2->MS Product Phenylsulfonyl-L-serine Product->TLC Product->NMR Product->MS Purity HPLC / Recrystallization (Purity Assessment) Product->Purity

Caption: Analytical validation workflow for the synthesis protocol.

Compound NameStepExpected YieldKey ¹H NMR Signals (in CDCl₃ or D₂O)¹
N-Boc-L-serine Methyl Ester1>90%δ ~5.3 (d, NH), ~4.4 (m, α-H), ~3.9 (m, β-H₂), ~3.8 (s, OCH₃), ~1.45 (s, Boc-H)[10]
N-Boc-O-phenylsulfonyl-L-serine Methyl Ester280-90%δ ~7.9 (d, Ar-H), ~7.6 (m, Ar-H), ~5.3 (d, NH), ~4.6 (m, α-H), ~4.4 (m, β-H₂), ~3.7 (s, OCH₃), ~1.4 (s, Boc-H)
Phenylsulfonyl-L-serine3&4>85%(in D₂O) δ ~7.9-7.6 (m, 5H, Ar-H), ~4.5 (m, 2H, β-H₂), ~4.2 (t, 1H, α-H)
¹Note: Chemical shifts (δ) are approximate and can vary based on solvent and concentration. Referencing literature or empirical data is crucial for confirmation.[11][12][13]

Troubleshooting and Key Considerations

  • Incomplete Esterification (Step 1) : Ensure methanol is anhydrous and an adequate excess of thionyl chloride is used. Monitor by TLC until all L-serine is consumed.

  • Low Yield in Sulfonylation (Step 2) : The use of anhydrous pyridine and reagents is critical, as water will hydrolyze the sulfonyl chloride.[14] Ensure the reaction is protected from atmospheric moisture.

  • Side Reactions during Deprotection (Step 3 & 4) :

    • During N-Boc deprotection, overly harsh conditions (e.g., prolonged heating) could potentially affect the ester groups.[15] The described room temperature protocol is generally safe.

    • During saponification, ensure the reaction does not proceed for an unnecessarily long time, although the risk of racemization at the alpha-carbon is low once the carboxylate is formed.[8]

  • Purification : The final product is a highly polar zwitterionic compound. If it proves difficult to extract from the aqueous layer, consider using a continuous liquid-liquid extractor or passing the neutralized aqueous solution through an ion-exchange column.

Conclusion

The multi-step synthesis protocol detailed herein provides a reliable and efficient pathway to Phenylsulfonyl-L-serine from L-serine. By employing a logical and orthogonal protection strategy, this method allows for the selective functionalization of the serine hydroxyl group, leading to high yields of the desired product. The comprehensive experimental steps, coupled with mechanistic insights and troubleshooting advice, equip researchers with the necessary tools to successfully synthesize this valuable compound for applications in medicinal chemistry and beyond.

References

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Ciufolini, M. A., & Otaka, K. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 17, 2085-2090. [Link]

  • Wojciechowska, M., et al. (2018). Preparation of methyl ester of L-serine. ResearchGate. [Link]

  • Imperato, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]

  • Jiménez-Osés, G., et al. (2015). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Chemical Communications, 51(2), 337-340. [Link]

  • Khadse, S., & Chaudhari, P. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

  • Silva, F. C., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(1), 1-10. [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
  • Gmeiner, P., et al. (2010). Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids. Molecules, 15(11), 7856-7871. [Link]

  • Reddit user discussion. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Reddit user discussion. (2021). racemize alpha chiral acid with LiOH?. r/Chempros. [Link]

  • Sandjo, L. P., et al. (2017). Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy. Organic Letters, 19(6), 1438-1441. [Link]

  • BCH3023 Saponification of Esters. (2022). YouTube. [Link]

  • Berredjem, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Yoshida, Y., et al. (Patent). Method for sulfonylation of alcohol.
  • Robin, A., et al. (2009). Characterization of 1H NMR Spectroscopic Data and the Generation of Synthetic Validation Sets. Bioinformatics, 25(22), 2992-3000. [Link]

  • Adams, R., & Marvel, C. S. (1941). Benzenesulfonyl chloride. Organic Syntheses, Coll. Vol. 1, p.84. [Link]

  • Biological Magnetic Resonance Bank. L-Serine at BMRB. [Link]

  • Supporting Information for "Synthesis of O-benzyl-L-serine". Macromolecular Research. [Link]

  • Jackson, R. F. W., & Perez-Gonzalez, M. (2004). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses, Coll. Vol. 10, p.451. [Link]

  • Tayebee, R. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. E-Journal of Chemistry, 9(4), 2093-2099. [Link]

  • Dr. B. (2024). CHEM 2325 Module 6: Conversion of Alcohol to Alkyl Sulfonate. YouTube. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of L-serine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Al-Masoudi, W. A. M., & Al-Amiery, A. A. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Education for Pure Science-University of Thi-Qar, 13(2). [Link]

  • Powers, R., et al. (2018). 1H-NMR Metabolomics Identifies Significant Changes in Metabolism over Time in a Porcine Model of Severe Burn and Smoke Inhalation. Metabolites, 8(3), 50. [Link]

  • PubChem. N-Boc-L-serine methyl ester. PubChem. [Link]

Sources

Application

High-Efficiency N-Sulfonylation of L-Serine: A Schotten-Baumann Protocol

Topic: Procedure for N-sulfonylation of L-serine with benzenesulfonyl chloride Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists Executive Summary This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedure for N-sulfonylation of L-serine with benzenesulfonyl chloride Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary

This application note details a robust, scalable protocol for the selective N-sulfonylation of L-serine using benzenesulfonyl chloride under Schotten-Baumann conditions. Unlike simple aliphatic amines, L-serine presents a chemoselectivity challenge due to the presence of a nucleophilic hydroxyl group (side chain) and a carboxylic acid. This guide provides a self-validating methodology to achieve exclusive N-functionalization while minimizing O-sulfonylation and racemization. The procedure relies on precise pH control and biphasic interfacial kinetics to favor the modification of the harder nucleophile (amine) over the oxygen.

Scientific Foundation & Mechanism

The Schotten-Baumann Principle

The synthesis utilizes the Schotten-Baumann reaction , a classic method for forming amides and sulfonamides from acid chlorides and amines in a biphasic system (typically water/organic).[1][2][3]

  • The Challenge: L-Serine exists as a zwitterion in neutral water. To react, the ammonium group (

    
    ) must be deprotonated to the free amine (
    
    
    
    ).
  • The Solution: An inorganic base (NaOH or

    
    ) is used to maintain a pH > 10. This serves three functions:
    
    • Neutralizes the carboxylic acid to solubilize the amino acid.

    • Deprotonates the ammonium group (

      
      ) to generate the nucleophile.
      
    • Neutralizes the HCl byproduct generated during sulfonylation, driving the equilibrium forward.

Chemoselectivity (N- vs. O-Sulfonylation)

Under aqueous alkaline conditions, the amino group is a significantly better nucleophile than the hydroxyl group. O-sulfonylation typically requires anhydrous conditions or stronger bases (e.g., NaH in DMF). However, excessive excess of sulfonyl chloride or uncontrolled pH spikes can lead to O-sulfonylation or bis-sulfonylation.

Reaction Mechanism Diagram

The following diagram illustrates the pathway, highlighting the critical deprotonation step and the nucleophilic attack.

ReactionMechanism Zwitterion L-Serine (Zwitterion) Anion Free Amine (Reactive Species) Zwitterion->Anion + Base (OH-) pH > 9.5 TS Tetrahedral Intermediate Anion->TS + PhSO2Cl (Nucleophilic Attack) Product N-Benzenesulfonyl- L-Serine TS->Product - Cl- Byproduct HCl (Neutralized) TS->Byproduct

Figure 1: Mechanistic pathway for the N-sulfonylation of L-serine in alkaline media.

Materials & Reagents

Reagent/MaterialGrade/SpecificationRole
L-Serine >98% PuritySubstrate
Benzenesulfonyl Chloride Reagent Grade (>99%)Sulfonylating Agent
Sodium Hydroxide (NaOH) 1N or 2N SolutionBase / pH Control
Acetone or Dioxane ACS GradeCo-solvent (Optional but recommended)
Hydrochloric Acid (HCl) 1N or 6NWorkup (Precipitation)
Diethyl Ether ACS GradeWashing impurity
pH Meter/Strips Range 1-14Process Monitoring

Experimental Protocol

Phase 1: Preparation and Solubilization
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath (

    
    ).
    
  • Dissolution: Add L-Serine (10.5 g, 100 mmol) to the flask.

  • Base Addition: Add 200 mL of 1N NaOH (200 mmol) .

    • Note: Two equivalents are required initially: one for the carboxylate and one to deprotonate the amine.

    • Check: Ensure the solution is clear and homogeneous.

Phase 2: Controlled Reaction
  • Reagent Addition: Measure Benzenesulfonyl chloride (17.6 g, 12.8 mL, 100 mmol) .

    • Optional: Dilute with 10-20 mL of acetone or dioxane if the neat chloride freezes or disperses poorly.

  • Dropwise Addition: Add the sulfonyl chloride dropwise over 30–45 minutes while stirring vigorously at

    
    .
    
    • Critical Process Parameter (CPP): Monitor pH.[4] As the reaction proceeds, HCl is generated, lowering the pH. If the pH drops below 9, the reaction will stall.

    • Adjustment: Simultaneously add small aliquots of 2N NaOH or saturated

      
        to maintain pH between 10–11 . Do not exceed pH 12 to avoid racemization or hydrolysis.
      
  • Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for an additional 2–3 hours.

Phase 3: Workup and Isolation
  • Washing (Impurity Removal): Transfer the aqueous reaction mixture to a separatory funnel. Wash with Diethyl Ether (

    
    ) .
    
    • Purpose: This removes unreacted benzenesulfonyl chloride (which is soluble in ether) and any disulfonylated byproducts. The product remains in the aqueous layer as the sodium salt.

  • Acidification: Transfer the aqueous layer to a beaker. Cool to

    
    .
    
  • Precipitation: Slowly add 6N HCl dropwise with stirring until the pH reaches 1–2 .

    • Observation: The product, N-benzenesulfonyl-L-serine, should precipitate as a white solid.

    • Troubleshooting: If an oil forms instead of a solid, scratch the glass with a rod or seed with a crystal if available. Cooling overnight may induce crystallization.

  • Filtration: Collect the solid by vacuum filtration. Wash with a small amount of ice-cold water.

Phase 4: Purification
  • Recrystallization: Recrystallize the crude solid from hot water or a water/ethanol mixture.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or silica gel to constant weight.
    

Workflow Visualization

Workflow Start Start: L-Serine + 1N NaOH (0°C, pH > 10) React Add PhSO2Cl Dropwise Maintain pH 10-11 Start->React Wash Wash Aqueous Layer with Ether React->Wash Discard Discard Organic Layer (Unreacted Reagents) Wash->Discard Acidify Acidify Aqueous Layer (HCl to pH 1-2) Wash->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (Water/EtOH) Filter->Recryst Final Pure N-Benzenesulfonyl-L-Serine Recryst->Final

Figure 2: Operational workflow for the synthesis and isolation of N-benzenesulfonyl-L-serine.

Critical Process Parameters & Troubleshooting

ParameterTarget RangeImpact of Deviation
Reaction pH 10.0 – 11.0< 9: Reaction stalls (amine protonated). > 12: Risk of racemization or O-sulfonylation.
Temperature 0°C

RT
Too High: Increases hydrolysis of sulfonyl chloride reagent.
Stoichiometry 1.0 : 1.1 (Amine:Chloride)Excess Chloride: Leads to difficult-to-remove byproducts.
Common Issues
  • Oily Product: If the product oils out upon acidification, extract the aqueous acidic layer with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate. The residue can then be recrystallized.[5]
  • Low Yield: Often caused by insufficient base (pH dropped during addition) or hydrolysis of the reagent before it could react. Ensure the sulfonyl chloride is of good quality (not hydrolyzed to sulfonic acid).

Characterization (Expected Data)

To validate the identity of the synthesized compound, the following spectral data should be obtained:

  • Physical State: White crystalline solid.

  • Melting Point: Expected range 210–220°C (decomposition often observed; specific value depends on solvation). Note: L-Serine melts at ~222°C; the derivative typically melts lower or decomposes.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.6 (br s, 1H, -COOH)
      
    • 
       7.90 (d, 1H, -NH-SO
      
      
      
      -)
    • 
       7.75 – 7.50 (m, 5H, Ar-H)
      
    • 
       3.90 (m, 1H, 
      
      
      
      -CH)
    • 
       3.60 (dd, 1H, 
      
      
      
      -CH
      
      
      )
    • 
       3.50 (dd, 1H, 
      
      
      
      -CH
      
      
      )
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
      
      

References

  • Schotten, C. (1884).[2][3] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[2][3]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).
  • Santa Cruz Biotechnology. "L-Serine benzyl ester benzenesulfonate (salt)".[6] (Reference for similar derivative characterization). [6]

Sources

Method

Application Note: Kinetic Profiling and Protocol for Phenylsulfonyl-L-Serine Based Protease Inhibitors

Abstract & Scope This guide details the experimental framework for characterizing Phenylsulfonyl-L-serine derivatives , a specialized class of serine protease inhibitors. Unlike generic inhibitors like PMSF (Phenylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the experimental framework for characterizing Phenylsulfonyl-L-serine derivatives , a specialized class of serine protease inhibitors. Unlike generic inhibitors like PMSF (Phenylmethanesulfonyl fluoride), L-serine-scaffolded sulfonyls utilize the amino acid backbone to provide chiral recognition of the enzyme's S1/S2 subsites, enhancing specificity while deploying a sulfonyl warhead for nucleophilic attack.

This protocol addresses the specific challenges of these inhibitors: hydrolytic instability , time-dependent inhibition , and the requirement for


 kinetic analysis  over simple 

determination.

Mechanism of Action

To design a valid assay, one must understand the binding logic. Phenylsulfonyl-L-serine inhibitors typically function as affinity labels or suicide substrates .

  • Recognition: The L-serine side chain and phenyl group bind to the protease specificity pocket.

  • Warhead Activation: The active site Serine-195 nucleophile attacks the sulfur atom of the sulfonyl group.

  • Inactivation: A stable sulfonated enzyme adduct forms, preventing substrate hydrolysis.

Figure 1: Kinetic Pathway of Inhibition

InhibitionMechanism E Enzyme (E) EI_complex Non-Covalent Complex (E·I) E->EI_complex k_on I Inhibitor (I) (Phenylsulfonyl-L-Ser) I->EI_complex EI_complex->E k_off (K_I) EI_covalent Inactivated Adduct (E-I) EI_complex->EI_covalent k_inact (Covalent Bond)

Caption: Two-step irreversible inhibition mechanism.


 represents affinity; 

represents the rate of covalent bond formation.[1]

Critical Pre-Assay Considerations

Solvent & Stability (The "Hydrolysis Race")

Sulfonyl-based inhibitors are prone to hydrolysis in aqueous buffers, particularly at pH > 7.5.

  • Stock Preparation: Dissolve in 100% anhydrous DMSO or Isopropanol. Avoid Ethanol (can react with some warheads).

  • Working Solutions: Prepare aqueous dilutions immediately before use.

  • Half-life Rule: If the inhibitor half-life in buffer is < 20 mins, use a "staggered start" protocol (described below) to ensure potency doesn't degrade before enzyme contact.

Substrate Selection

Use a chromogenic substrate (e.g., p-nitroanilide, pNA) specific to the target protease (e.g., Suc-Ala-Ala-Pro-Phe-pNA for Chymotrypsin-like activity).

  • Concentration: Set substrate concentration

    
    . This balances signal intensity with sensitivity to competitive inhibition.
    

Experimental Protocols

Protocol A: Determination of (Rapid Screening)

Use this for ranking compound potency, but acknowledge it is time-dependent.

Materials:

  • Assay Buffer (typically 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Triton X-100).

  • Target Protease (final conc. 5–10 nM).

  • Chromogenic Substrate (

    
     concentration).
    

Workflow:

  • Inhibitor Dilution: Prepare a 10-point dose-response curve in DMSO (100x final conc).

  • Plate Setup: Add 1 µL of inhibitor to 90 µL of Enzyme solution in a 96-well plate.

  • Pre-incubation (CRITICAL): Incubate Enzyme + Inhibitor for 30 minutes at 25°C.

    • Note: Without pre-incubation,

      
       will be underestimated for slow-binding sulfonyls.
      
  • Initiation: Add 10 µL of 10x Substrate.

  • Read: Monitor Absorbance (405 nm) continuously for 10 minutes. Calculate initial velocity (

    
    ).
    

Data Analysis: Fit data to the 4-parameter logistic equation:



Protocol B: Determination of (The Gold Standard)

Required for validating covalent inhibitors where


 shifts over time.

Concept: Measure the rate of enzyme inactivation (


) at various inhibitor concentrations (

).

Workflow:

  • Preparation: Prepare 5 different concentrations of Inhibitor (

    
    ).
    
  • Reaction:

    • Mix Enzyme and Inhibitor.

    • At specific time points (

      
       min), remove an aliquot.
      
    • Dilute the aliquot 20-fold into a solution containing a high concentration of Substrate (e.g.,

      
      ). This "jump-dilution" stops further inhibition and measures residual activity.
      
  • Measurement: Record residual activity (

    
    ) relative to a DMSO control (
    
    
    
    ).

Calculation Steps:

  • Determine

    
    :  Plot 
    
    
    
    vs. Time for each
    
    
    . The slope is
    
    
    .
  • Determine

    
     and 
    
    
    
    :
    Plot
    
    
    vs.
    
    
    using the hyperbolic equation:
    
    
    • If the plot is linear (no saturation), report the efficiency ratio

      
       from the slope.
      
Figure 2: Workflow Logic

KinactWorkflow cluster_0 Step 1: Incubation cluster_1 Step 2: Measurement cluster_2 Step 3: Analysis Prep Mix Enzyme + Inhibitor (Various [I]) Wait Incubate (t = 0 to 60 min) Prep->Wait Dilute Jump Dilution into High [Substrate] Wait->Dilute Read Measure Residual Velocity (v) Dilute->Read Plot1 Plot ln(v) vs Time Slope = k_obs Read->Plot1 Plot2 Plot k_obs vs [I] Derive k_inact/K_I Plot1->Plot2

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

Data Presentation & Interpretation

When reporting results for Phenylsulfonyl-L-serine inhibitors, organize data to highlight the efficiency of covalent bond formation .

ParameterUnitInterpretation

(30 min)

Potency at a fixed time.[2] Useful for ranking, but dependent on assay duration.


Affinity of the initial non-covalent binding step. Lower is better.


Max rate of inactivation. Higher implies a faster "warhead" reaction.


The Efficiency Constant. The true measure of potency. Values

indicate a potent drug candidate.

Troubleshooting: The Self-Validating System

To ensure trustworthiness (E-E-A-T), every assay must include these internal controls:

  • The "No-Enzyme" Control: Run buffer + substrate + inhibitor.

    • Purpose: Check if the Phenylsulfonyl compound absorbs light at 405 nm or precipitates, causing false inhibition signals.

  • The "Solvent Tolerance" Control: Measure Enzyme activity at 0%, 1%, 2%, and 5% DMSO.

    • Purpose: Serine proteases can be sensitive to DMSO. Ensure your assay runs below the solvent tolerance threshold (usually < 2%).

  • The "Linearity" Check: Plot Product vs. Time for the control.

    • Requirement: Must be linear (

      
      ). If it curves, the enzyme is unstable or substrate is depleting too fast.
      

References

  • Mechanism of Sulfonyl Fluorides: Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[3]

  • Kinetic Analysis Protocol (

    
    ): 
    Copeland, R. A. (2013).[4] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.
    
    
  • Application of Phenylsulfonyl Derivatives: Hedstrom, L. (2002). Serine protease mechanism and specificity.[5] Chemical Reviews.

  • Standard Enzymatic Assay Techniques: Assay Guidance Manual (NCBI). Basics of Enzymatic Assays for HTS.

Sources

Application

Application Note: Rational Crystallization of Phenylsulfonyl-L-serine for Single-Crystal X-ray Diffraction

Scientific Rationale & Physicochemical Profiling N-Phenylsulfonyl-L-serine is a sulfonamide derivative of the amino acid L-serine. Compounds in this class are highly valued in medicinal chemistry as intermediates for bio...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Physicochemical Profiling

N-Phenylsulfonyl-L-serine is a sulfonamide derivative of the amino acid L-serine. Compounds in this class are highly valued in medicinal chemistry as intermediates for biologically active molecules, including β-lactam antibiotics and neurological therapeutics[1]. Determining the absolute stereochemistry and 3D molecular packing of this compound via Single-Crystal X-ray Diffraction (SCXRD) is critical for validating synthetic pathways and understanding its structure-activity relationships.

From a crystallographic perspective, Phenylsulfonyl-L-serine presents a fascinating challenge. The molecule possesses a highly flexible aliphatic backbone coupled with a rigid phenyl ring. More importantly, it features a robust hydrogen-bonding repertoire:

  • Donors : The primary hydroxyl (-OH), the sulfonamide nitrogen (-NH-), and the carboxylic acid (-COOH).

  • Acceptors : The sulfonyl oxygens (S=O), the carboxyl carbonyl (C=O), and the hydroxyl oxygen.

The Causality of Solvent Selection: Because of these strong intermolecular forces, rapid precipitation often leads to amorphous powders or heavily twinned crystals. The carboxylic acid group typically forms strong


 dimers, while the sulfonamide group can form extended 1D ribbons. If a highly non-polar solvent is used exclusively, the compound will crash out too quickly. Therefore, we must use a competitive polar solvent (like methanol or ethyl acetate) to temporarily solvate the H-bond donors, paired with a slow diffusion mechanism to gradually increase supersaturation[2].

Experimental Workflows

The following workflows are designed as self-validating systems. If at any point the solution turns cloudy immediately (crashing out) or forms an oil (liquid-liquid phase separation), the system has failed the validation check, and the solvent ratio or temperature must be adjusted.

G Start N-Phenylsulfonyl-L-serine (Target Analyte) Solvent Dissolve in Primary Solvent (e.g., MeOH, EtOAc) Start->Solvent Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter Split Select Crystallization Pathway Filter->Split VD Vapor Diffusion (Inner/Outer Vial Setup) Split->VD High Purity / Low Yield SE Slow Evaporation (Single Vial Setup) Split->SE High Solubility / Bulk VD_Anti Introduce Anti-Solvent (e.g., Et2O, Hexane) VD->VD_Anti VD_Seal Seal & Isolate (Constant Temp) VD_Anti->VD_Seal Harvest Crystal Harvesting & Microscopic Inspection VD_Seal->Harvest SE_Cover Punctured Parafilm Cover (Control Vapor Rate) SE->SE_Cover SE_Incubate Draft-Free Incubation (Vibration Isolated) SE_Cover->SE_Incubate SE_Incubate->Harvest XRD Single-Crystal X-Ray Diffraction (SCXRD) Harvest->XRD Select optimal crystal

Figure 1: Decision tree and workflow for the crystallization of N-Phenylsulfonyl-L-serine.

Protocol A: Vapor Diffusion (The Gold Standard)

Vapor diffusion is the most effective method for small molecules when only milligram quantities are available, as it allows for an exceptionally slow, thermodynamically controlled reduction in solubility[2].

Step-by-Step Methodology:

  • Solution Preparation : Weigh 5–10 mg of high-purity Phenylsulfonyl-L-serine into a clean 1-dram (4 mL) inner glass vial.

  • Solvation : Add just enough primary solvent (e.g., Methanol) dropwise until the solid is completely dissolved. Self-Validation Check: The solution must be completely transparent. If undissolved particles remain, gently warm the vial.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free 1-dram inner vial. Causality: Dust acts as a heterogeneous nucleation site, causing many microscopic crystals to form rather than one large, diffraction-quality single crystal[3].

  • Chamber Setup : Place the unsealed 1-dram inner vial into a larger 20 mL outer scintillation vial.

  • Anti-Solvent Addition : Carefully pipette 3–5 mL of a volatile anti-solvent (e.g., Diethyl ether) into the outer vial. Ensure the liquid level in the outer vial is lower than the inner vial to prevent capillary siphoning[4].

  • Incubation : Seal the outer vial tightly with a Teflon-lined cap. Store in a vibration-free, temperature-controlled environment (20°C) for 3 to 14 days.

Protocol B: Controlled Slow Evaporation

If vapor diffusion yields twinned crystals (multiple intergrown lattices) due to the sulfonamide group's tendency to form rapid 1D chains, slow evaporation from a mixed solvent system is the preferred alternative[5].

Step-by-Step Methodology:

  • Solvation & Filtration : Dissolve 15–20 mg of the compound in 3 mL of an 80:20 Ethanol/Water mixture. Filter through a 0.22 µm PTFE membrane into a clean 2-dram vial.

  • Evaporation Control : Cover the mouth of the vial with Parafilm. Use a fine needle to puncture 2 to 3 small holes in the film. Causality: The size and number of holes directly dictate the evaporation rate. Slower evaporation favors the thermodynamic product (a single, well-ordered crystal) over the kinetic product (powders or needles)[3].

  • Incubation : Place the vial in a dark, draft-free cabinet. Monitor every 48 hours. Self-Validation Check: If an oil drops out of solution (oiling out), the compound is too soluble in the remaining solvent fraction; restart with a higher ratio of water[4].

Data Presentation: Solvent System Matrix

The table below summarizes the quantitative and qualitative expectations for various solvent systems applied to sulfonamide-modified amino acids.

Crystallization MethodPrimary Solvent (Vol)Anti-Solvent (Vol)TempExpected Crystal MorphologyMechanistic Rationale
Vapor Diffusion Methanol (0.5 mL)Diethyl Ether (3.0 mL)20°CHigh-quality, singular prismsGradual reduction in dielectric constant induces slow nucleation; MeOH stabilizes H-bond donors.
Vapor Diffusion Ethyl Acetate (1.0 mL)Hexane (4.0 mL)20°CThin plates or needlesNon-polar environment forces rapid, strong intermolecular H-bonding along a single axis.
Slow Evaporation Ethanol : Water (80:20)N/A4°CBlocky, robust crystalsWater competes for H-bonds, disrupting rapid 1D chain formation and promoting 3D growth.
Slow Evaporation Acetone (3.0 mL)N/A20°CRapid growth, heavy twinningHigh volatility leads to fast supersaturation; requires strict capping to prevent kinetic trapping.

Crystal Harvesting & X-ray Mounting

Once a suitable crystal (ideally 0.1 – 0.3 mm in all dimensions) has grown, it must be harvested carefully.

  • Do not let the crystal dry out. Remove the crystal directly from its mother liquor using a micromount or a nylon loop[4].

  • Immediately coat the crystal in a cryoprotectant such as Paratone-N oil. Causality: If the crystal lattice incorporates solvent molecules (solvates), exposure to air will cause the solvent to evaporate, leading to a collapse of the crystal lattice and a loss of high-angle Bragg reflections.

  • Flash-cool the mounted crystal in a liquid nitrogen stream (100 K) on the diffractometer to minimize thermal motion and maximize diffraction intensity.

References

  • Single Crystal Growth - Equipment and Methods Source: OptoCity URL: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: IUCr Journals URL:[Link]

  • Growing and Mounting Crystals Your Instrument Will Treasure Source: Department of Chemistry and Biochemistry, Miami University URL: [Link]

Sources

Method

Application Note: Scalable Synthesis and Purification of Phenylsulfonyl-L-serine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Scientific Context and Application Scope Phenylsulfonyl-L-serine (also designated a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Scientific Context and Application Scope

Phenylsulfonyl-L-serine (also designated as N-benzenesulfonyl-L-serine) is a highly versatile sulfonamide-modified amino acid. In modern drug development, it serves two primary functions:

  • Intestinal Permeation Enhancer: It is utilized in advanced oral peptide delivery systems to facilitate the paracellular and transcellular transport of poorly permeable therapeutics across the intestinal epithelium[1].

  • Polymeric Building Block: The compound acts as a critical monomeric precursor for synthesizing pH- and temperature-sensitive biodegradable injectable hydrogels, leveraging the proton-donating/accepting capability of the sulfonamide group[2].

As a Senior Application Scientist, I have designed this guide to move beyond a simple "recipe." This protocol is engineered as a self-validating system that emphasizes the thermodynamic and kinetic causality behind each experimental choice, ensuring high-yield, scalable production[3].

Mechanistic Causality: The Schotten-Baumann Approach

The synthesis of Phenylsulfonyl-L-serine relies on the classic Schotten-Baumann reaction—a nucleophilic acyl substitution where the


-amino group of L-serine attacks the highly electrophilic sulfur atom of benzenesulfonyl chloride (BSC)[4][5].
Causality of Process Parameters
  • Alkaline pH Control (pH > 9.5): L-serine has an amino group

    
     of ~9.15. To ensure the amine exists in its free, unprotonated state (maximizing its nucleophilicity), the reaction must be maintained in a strongly alkaline environment. Furthermore, the base (NaOH) acts as an acid scavenger to neutralize the stoichiometric HCl generated during sulfonylation[2].
    
  • Thermal Suppression of Hydrolysis: Benzenesulfonyl chloride is highly susceptible to hydrolysis in aqueous base, which yields inert benzenesulfonic acid. By strictly maintaining the reaction temperature between 0 °C and 5 °C during the electrophile addition, we kinetically favor the amine nucleophilic attack over hydroxide-mediated hydrolysis[5].

Mechanism N1 L-Serine Zwitterion NH3+ / COO- N2 Alkaline Activation NH2 / COO- N1->N2 NaOH (Deprotonation) N3 Nucleophilic Attack PhSO2Cl Addition N2->N3 Electrophilic Capture N4 Tetrahedral Intermediate Cl- Elimination N3->N4 Transition State N5 N-Sulfonyl Anion Stable in Base N4->N5 -HCl (Neutralized) N6 Protonation pH 2 Adjustment N5->N6 HCl (Acidification)

Caption: Mechanistic causality of the Schotten-Baumann sulfonylation of L-serine.

Quantitative Process Parameters

To ensure reproducibility across scales, the following stoichiometric ratios and parameters must be strictly adhered to.

ParameterValue / TargetCausality / Rationale
L-Serine 1.00 EquivalentLimiting reagent; highly soluble in aqueous base.
Benzenesulfonyl Chloride 1.10 - 1.15 EquivalentsSlight excess compensates for trace hydrolytic degradation.
NaOH (aq, 2M) 2.50 EquivalentsDeprotonates carboxylate (1 eq), amine (1 eq), and neutralizes HCl (0.5 eq buffer).
Addition Temperature 0 °C to 5 °CKinetically suppresses electrophile degradation.
Propagation Temperature 20 °C to 25 °CAccelerates the conversion of the tetrahedral intermediate.
Expected Yield 85% - 92%High efficiency driven by irreversible sulfonylation.

Self-Validating Experimental Protocol

This step-by-step methodology is designed for a 100 mmol scale but scales linearly.

Phase 1: Amine Activation
  • Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and a dropping funnel.

  • Dissolve 10.51 g (100 mmol) of L-serine in 125 mL of 2M NaOH (250 mmol) .

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C .

    • Self-Validation Checkpoint: The solution must be completely clear. Any turbidity indicates incomplete dissolution or impurities in the starting material.

Phase 2: Controlled Electrophilic Addition
  • Dissolve 19.43 g (110 mmol) of benzenesulfonyl chloride in 20 mL of anhydrous tetrahydrofuran (THF) or 1,4-dioxane to reduce its viscosity and improve interfacial mixing.

  • Add the benzenesulfonyl chloride solution dropwise via the dropping funnel over 30–45 minutes .

  • Critical Control: Maintain vigorous stirring (>600 RPM) to maximize the surface area of the biphasic mixture. Ensure the internal temperature does not exceed 5 °C during addition.

    • Self-Validation Checkpoint: Monitor the pH using indicator strips or a probe. A rapid, uncontrolled drop in pH below 8.5 indicates that the BSC is hydrolyzing rather than reacting with the amine. A stable pH > 9 confirms efficient sulfonylation[2].

Phase 3: Reaction Propagation
  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm naturally to room temperature (20–25 °C).

  • Stir for an additional 3 to 4 hours .

    • Self-Validation Checkpoint: The biphasic system will gradually become more homogeneous as the hydrophobic benzenesulfonyl chloride is consumed and converted into the highly water-soluble sodium salt of Phenylsulfonyl-L-serine.

Phase 4: Quenching and Isolation
  • Cool the reaction mixture back to 5 °C.

  • Slowly add 6M HCl dropwise until the pH of the solution reaches 2.0 .

    • Causality: Acidification protonates the carboxylate group, drastically reducing the molecule's aqueous solubility and driving it into the organic phase during extraction[3].

  • Extract the aqueous mixture with Ethyl Acetate (3 × 100 mL) .

  • Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous sodium sulfate (

    
    ), and filter.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude white to off-white solid.

Phase 5: Purification
  • Recrystallize the crude product from a mixture of Ethyl Acetate and Hexanes (or hot water, depending on purity requirements).

  • Dry the purified crystals in a vacuum oven at 40 °C overnight.

Workflow Step1 Phase 1: Amine Activation L-Serine + NaOH (aq) Step2 Phase 2: Electrophile Addition Add PhSO2Cl at 0°C Step1->Step2 Step3 Phase 3: Sulfonylation Stir at RT, pH > 9 Step2->Step3 Step4 Phase 4: Quenching Acidify to pH 2 with HCl Step3->Step4 Step5 Phase 5: Isolation EtOAc Extraction & Drying Step4->Step5 Step6 Phase 6: Purification Crystallization Step5->Step6

Caption: Process workflow for the scalable synthesis of Phenylsulfonyl-L-serine.

References

  • Maher, S., Mrsny, R. J., & Brayden, D. J. (2016). Intestinal permeation enhancers for oral peptide delivery. Advanced Drug Delivery Reviews, 106(Pt B), 277-319.[1] URL: [Link]

  • Le, T., et al. (2020). Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels: Synthesis, physicochemical characterization and in vivo degradation kinetics. ResearchGate.[2] URL: [Link]

  • U.S. Patent 6,486,165 B2. Kappa agonist compounds, pharmaceutical formulations and method of prevention and treatment of pruritus therewith. Google Patents.[3] URL:

  • Ukita, T., et al. (2002). Practical Synthesis of a 3, 4, 4a, 5, 8, 8a-Hexahydro-2H-isoquinolin-1, 6-dione Ring System by the Diels-Alder Reaction. Chemical and Pharmaceutical Bulletin.[4] URL: [Link]

Sources

Application

Application Note: Handling, Storage, and Formulation Protocols for Phenylsulfonyl-L-serine Reagents

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Sciences, Peptide Delivery, and Materials Chemistry Scientific Context and Mechanistic Overview The oral delive...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Discipline: Pharmaceutical Sciences, Peptide Delivery, and Materials Chemistry

Scientific Context and Mechanistic Overview

The oral delivery of therapeutic peptides (e.g., PTH 1-34, insulin) is severely limited by their high molecular weight, hydrophilicity, and susceptibility to enzymatic degradation, typically classifying them as Biopharmaceutics Classification System (BCS) Class III molecules. To overcome the intestinal epithelial barrier, specialized excipients known as intestinal permeation enhancers (PEs) are employed[1].

N-Phenylsulfonyl-L-serine (frequently utilized as a sodium salt, designated internally in some clinical pipelines as E37) is a highly effective PE[1]. The molecule features a lipophilic phenylsulfonyl moiety coupled with a hydrophilic serine backbone.

Mechanism of Action: When co-presented at high local concentrations with a therapeutic peptide at the small intestinal epithelium, Phenylsulfonyl-L-serine transiently modulates epithelial tight junctions and alters localized membrane fluidity. This enables paracellular and transcellular transport of the peptide into the systemic circulation before the PE diffuses away or is cleared[1].

Physicochemical Properties & Storage Causality

The efficacy of Phenylsulfonyl-L-serine is entirely dependent on its structural integrity and its ability to rapidly dissolve in the target physiological environment. Improper storage leads to chemical degradation and physical alterations that ruin formulation viability.

  • Hygroscopicity and Caking: As a sodium salt, this reagent is highly hygroscopic. Exposure to ambient humidity allows the ingress of water, which can lead to the formation of reverse micelles and severe powder caking[2]. Caking drastically reduces the surface area of the powder, impeding the rapid dissolution required for high-concentration co-presentation at the intestinal wall[2].

  • Thermal Stability: While the sulfonamide bond is robust, N-phenylsulfonyl amino acid derivatives are susceptible to slow thermal degradation and potential racemization of the chiral center over time. Therefore, maintaining a cold-chain environment (0–8°C) is mandatory to preserve ≥ 99% HPLC purity[3].

Quantitative Data: Storage and Stability Parameters
ParameterSpecification / RequirementMechanistic Rationale
Appearance White to off-white solid[3]Discoloration indicates oxidative degradation of the phenyl ring.
Storage Temperature 0°C to 8°C[3]Suppresses kinetic degradation pathways and preserves the chiral amino acid center.
Humidity Control Desiccated (<20% RH)Prevents moisture absorption, reverse micelle formation, and caking[2].
Atmosphere Inert gas backfill (Argon/N₂)Prevents atmospheric moisture and oxygen interaction during long-term storage.
Working pH 7.2 – 7.4 (Neutral to slightly basic)Prevents protonation of the sulfonamide group, ensuring maximum aqueous solubility.

Laboratory Handling and Safety Protocols

When handling Phenylsulfonyl-L-serine, standard pharmaceutical laboratory PPE (nitrile gloves, lab coat, safety goggles) is required.

Critical Handling Step (Equilibration): Never open a cold vial of Phenylsulfonyl-L-serine immediately upon removal from the refrigerator. Causality: Opening a cold vial in an ambient laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This instantly initiates caking and alters the effective molar weight of the reagent. Always allow the sealed vial to equilibrate to room temperature inside a desiccator for at least 30 minutes prior to opening.

Experimental Protocol: Co-formulation with Therapeutic Peptides

To achieve successful oral peptide delivery, the PE and the peptide must be formulated into a solid dosage form that protects them from gastric acid and releases them simultaneously in the duodenum[1].

Step 1: Matrix Solubilization
  • Weigh the required mass of Phenylsulfonyl-L-serine and the therapeutic peptide in a low-humidity glove box.

  • Dissolve both components in a mildly buffered aqueous solution (e.g., 10 mM Phosphate Buffer, pH 7.4).

  • Self-Validation Check: Monitor the solution clarity and pH. If the solution becomes turbid, the pH has likely dropped below the pKa of the sulfonamide, causing it to protonate and precipitate. Add 0.1M NaOH dropwise until the solution is perfectly clear.

Step 2: Lyophilization (Freeze-Drying)
  • Flash-freeze the clear co-solution using liquid nitrogen.

  • Lyophilize for 24–48 hours to produce a homogenous solid matrix.

  • Causality: Lyophilization prevents the phase separation that naturally occurs during slow evaporation, locking the peptide and the PE into a uniform molecular dispersion. This guarantees simultaneous release upon dissolution[1].

Step 3: Enteric Encapsulation
  • Mill the lyophilized powder and pack it into gelatin or HPMC capsules.

  • Coat the capsules with an enteric polymer, such as Eudragit® L30 D-55[1].

  • Causality: Eudragit® L30 D-55 dissolves at a pH > 5.5. This ensures the capsule survives the acidic stomach (pH 1.5–3.5) and rapidly disintegrates in the duodenum, delivering a concentrated burst of the PE and peptide directly to the intestinal epithelium[1].

Formulation Workflow Visualization

G A Phenylsulfonyl-L-serine (Permeation Enhancer) C Equilibration & Co-solubilization (Controlled pH & Humidity) A->C B Therapeutic Peptide (e.g., PTH 1-34) B->C D Lyophilization (Homogenous Solid Matrix) C->D Prevents phase separation E Enteric Encapsulation (Eudragit® L30 D-55) D->E Protects from gastric acid F Targeted Duodenal Release (High Local Concentration) E->F Co-presentation at epithelium

Workflow for co-formulating Phenylsulfonyl-L-serine with peptides for oral delivery.

References

  • Title: Intestinal permeation enhancers for oral peptide delivery Source: Advanced Drug Delivery Reviews (106, Part B, 2016) URL: [Link] (Cited in text as[1],[2])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization in Phenylsulfonyl-L-serine Coupling Reactions

Welcome to the technical support center for Phenylsulfonyl-L-serine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing ra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Phenylsulfonyl-L-serine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of minimizing racemization during the incorporation of this and other activated serine derivatives into peptide sequences. Here, we provide in-depth answers to frequently asked questions and a troubleshooting guide to address specific experimental challenges.

Introduction: The Challenge of Serine Racemization

The stereochemical integrity of amino acids is paramount in peptide and protein chemistry, as even minor amounts of the incorrect enantiomer can have profound effects on the biological activity and therapeutic efficacy of a drug candidate. Serine, and its derivatives like Phenylsulfonyl-L-serine, are particularly susceptible to racemization during peptide coupling reactions.[1] This loss of stereochemical purity primarily occurs through two base-catalyzed mechanisms: direct enolization of the activated carboxylic acid and the formation of a 5(4H)-oxazolone intermediate.[2][3][4] The phenylsulfonyl group, being electron-withdrawing, can exacerbate this issue by increasing the acidity of the α-proton, making it more susceptible to abstraction by base. Understanding the underlying causes of racemization is the first step toward its effective mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization for Phenylsulfonyl-L-serine during peptide coupling?

A1: Racemization of Phenylsulfonyl-L-serine during peptide coupling predominantly proceeds through two pathways:

  • Oxazolone Formation: The activated carboxylic acid of the N-protected serine derivative can cyclize to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be readily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine on the now achiral oxazolone can result in the incorporation of both L- and D-isomers of the serine derivative.[2][3][4]

  • Direct Enolization: A base can directly abstract the α-proton from the activated serine derivative, forming a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization.[2][3]

Q2: How does the choice of coupling reagent impact racemization?

A2: The coupling reagent is a critical factor in controlling racemization.[5]

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization.[6][7] They form a highly reactive O-acylisourea intermediate which is prone to oxazolone formation.[8]

  • Uronium/Aminium and Phosphonium Reagents (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone, but can still cause racemization, especially with sensitive amino acids like serine derivatives.[6][9][10][11]

The key to minimizing racemization with any class of coupling reagent is the use of additives.[9][12]

Q3: What are racemization-suppressing additives and how do they work?

A3: Additives are compounds that are added to the coupling reaction to minimize racemization.[9][12] They function by reacting with the highly reactive activated intermediate (e.g., O-acylisourea from carbodiimides) to form an active ester that is more stable and less prone to racemization.[5][8] This active ester then reacts with the amine component to form the desired peptide bond.

Commonly used additives include:

  • 1-Hydroxybenzotriazole (HOBt): A classic and effective racemization suppressant.[2][3][8]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generally considered more effective than HOBt at suppressing racemization and accelerating coupling.[2][8]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly effective alternative to HOBt and HOAt.[2][3][5][12]

Q4: How does the choice of base influence racemization?

A4: The base plays a crucial role in racemization.[5] Stronger and less sterically hindered bases can accelerate the rate of α-proton abstraction, leading to increased racemization.[3][5]

  • Recommended Bases: Sterically hindered or weaker bases are preferred. N-methylmorpholine (NMM) and 2,4,6-collidine are generally better choices than stronger bases.[2][5]

  • Base to Use with Caution: N,N-diisopropylethylamine (DIPEA), while a common base in peptide synthesis, is known to promote racemization and should be used judiciously and in minimal amounts.[2][5] In some cases, base-free conditions, such as using DIC with an additive, can be the best approach to minimize racemization.[3]

Troubleshooting Guide

Issue 1: High levels of D-isomer detected in the final peptide.

This is a common problem that can often be traced back to the coupling conditions for the Phenylsulfonyl-L-serine residue.

Possible Cause 1: Inappropriate Coupling Reagent/Additive Combination.

  • Solution: Always use a racemization-suppressing additive with your coupling reagent, especially with carbodiimides.[6][7] The combination of Diisopropylcarbodiimide (DIC) with Oxyma is a modern and highly effective choice for minimizing racemization.[5][13]

Possible Cause 2: Use of a Strong Base.

  • Solution: Switch from a strong base like DIPEA to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5] Use the minimum amount of base necessary for the reaction to proceed.[2]

Possible Cause 3: Elevated Reaction Temperature.

  • Solution: Perform the coupling reaction at room temperature or below (e.g., 0°C).[2][6] Higher temperatures can significantly accelerate the rate of racemization.[2]

Possible Cause 4: Prolonged Pre-activation Time.

  • Solution: Minimize the time the Phenylsulfonyl-L-serine is in its activated state before the addition of the amine component. Ideally, the activated species should be generated in situ or used immediately after formation.[2]

Issue 2: Slow or incomplete coupling reaction.

While striving to minimize racemization, it is also important to ensure the coupling reaction goes to completion.

Possible Cause 1: Insufficiently reactive coupling conditions.

  • Solution: While milder conditions are used to prevent racemization, they may not be sufficient for a difficult coupling. Consider switching to a more potent coupling reagent system known for both high efficiency and low racemization, such as HATU in the presence of a hindered base like 2,4,6-collidine.[5][9]

Possible Cause 2: Steric hindrance.

  • Solution: For sterically hindered couplings, extending the reaction time may be necessary.[14] Monitor the reaction progress using a qualitative test like the Kaiser test to ensure completion.[14][15] If the coupling remains incomplete, a second coupling step may be required.

Data Presentation

Table 1: Effect of Coupling Reagents and Additives on Racemization

The following table summarizes the reported percentage of D-isomer formation for a model coupling reaction involving a serine derivative under various conditions.

Coupling Reagent/AdditiveBaseTemperature% D-Isomer FormedReference
DIC/HOBtDIPEARoom Temp.1.8%[2]
DIC/OxymaDIPEARoom Temp.<1% (Implied)[16]
HATU/HOAtDIPEARoom Temp.Low (Implied)[4]
HBTU/HOBtDIPEARoom Temp.Variable[2]

Note: The exact percentage of racemization can be sequence-dependent.

Experimental Protocols & Visualizations

Optimized Protocol for Phenylsulfonyl-L-serine Coupling

This protocol is designed to minimize racemization during the incorporation of Phenylsulfonyl-L-serine in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected Phenylsulfonyl-L-serine

  • Resin-bound peptide with a free N-terminal amine

  • Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N-methylmorpholine (NMM) (if required)

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.[2]

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-Phenylsulfonyl-L-serine and 3 equivalents of Oxyma in DMF.

  • Coupling:

    • Add 3 equivalents of DIC to the amino acid/Oxyma solution and immediately add the mixture to the deprotected peptide-resin.[5]

    • If the N-terminal amine is protonated (e.g., as a hydrochloride salt), add 1 equivalent of NMM.[2]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[2]

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[2][14]

Visualizing the Mechanism of Racemization

The following diagram illustrates the key oxazolone intermediate in the racemization of an N-protected serine derivative.

Racemization_Mechanism Activated_Ser Activated N-Protected L-Serine Derivative Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_Ser->Oxazolone Cyclization (+ Base, -H+) Oxazolone->Activated_Ser Ring Opening Racemic_Product Racemic Peptide Product (L- and D-Serine) Oxazolone->Racemic_Product Nucleophilic Attack by Amine Amine Amine (R'-NH2)

Caption: Oxazolone formation pathway leading to racemization.

Workflow for Minimized Racemization Coupling

This diagram outlines the recommended workflow for coupling Phenylsulfonyl-L-serine with minimal racemization.

Coupling_Workflow Start Start: Deprotected Peptide-Resin Prepare_AA 1. Prepare Coupling Solution: Fmoc-Ps-Ser-OH + Oxyma in DMF Start->Prepare_AA Activate 2. Add DIC to Coupling Solution (Immediate Use) Prepare_AA->Activate Couple 3. Add Activated AA Solution to Resin (Room Temperature, 1-2h) Activate->Couple Wash 4. Wash Resin with DMF Couple->Wash Test 5. Kaiser Test Wash->Test End End: Coupling Complete Test->End Negative Recouple Repeat Coupling Test->Recouple Positive Recouple->Couple

Caption: Optimized workflow for Phenylsulfonyl-L-serine coupling.

References

  • (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Subiros-Funosas, R., et al. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 27(13), 4215. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 23(23), 15309. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • University of Cambridge. (2025, September 30). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Retrieved from [Link]

  • Wei, L., & Lubell, W. D. (2000). Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines. Organic Letters, 2(17), 2595–2598. Retrieved from [Link]

  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • Han, G., et al. (2019). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 294(3), 1053-1063. Retrieved from [Link]

  • Google Patents. (n.d.). CN103274956A - Preparation method of D-serine.
  • Semantic Scholar. (n.d.). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • Google Patents. (n.d.). US4879411A - Method for racemization of optically active serine.
  • Frontiers. (n.d.). Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof. Retrieved from [Link]

  • ResearchGate. (2017, February 28). Racemization in amino acids?. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Serine Ligation Method Based on Mitsunobu Reaction and O-to-N Acyl Transfer. Retrieved from [Link]

Sources

Optimization

Removing unreacted benzenesulfonyl chloride from Phenylsulfonyl-L-serine

A Researcher's Guide to the Effective Removal of Unreacted Benzenesulfonyl Chloride Welcome to the Technical Support Center for drug development professionals. This guide, curated by our Senior Application Scientists, pr...

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to the Effective Removal of Unreacted Benzenesulfonyl Chloride

Welcome to the Technical Support Center for drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting and practical guidance for a common challenge in the synthesis of Phenylsulfonyl-L-serine: the removal of excess benzenesulfonyl chloride. We understand that residual impurities can compromise downstream applications, and this document is designed to equip you with the expertise to ensure the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted benzenesulfonyl chloride so critical?

A1: Unreacted benzenesulfonyl chloride is a reactive and hazardous compound. Its presence can lead to the formation of unwanted byproducts in subsequent steps. Furthermore, its similar polarity to the desired Phenylsulfonyl-L-serine product can complicate purification by column chromatography, leading to co-elution and impure final fractions.[1] For safety and to ensure the integrity of your research, complete removal is essential.

Q2: I've performed an aqueous workup, but an oily residue remains. What is it and how do I get rid of it?

A2: The oily residue is likely unreacted benzenesulfonyl chloride. It is a viscous oil that is insoluble in cold water and hydrolyzes slowly under neutral pH conditions. To effectively remove it, you must quench the reaction to convert the benzenesulfonyl chloride into a more water-soluble species. This can be achieved through hydrolysis with an aqueous base or by reacting it with a nucleophilic amine.

Q3: My desired product, Phenylsulfonyl-L-serine, is sensitive to basic conditions. What are my options for removing the unreacted benzenesulfonyl chloride?

A3: If your product is base-labile, you should avoid quenching with strong bases like sodium hydroxide. Instead, you can use a milder, non-basic quenching agent such as a primary or secondary amine in a non-aqueous solvent. Alternatively, scavenger resins offer an excellent non-aqueous workup strategy. These solid-supported amines react with the excess benzenesulfonyl chloride, which can then be removed by simple filtration.[2][3]

Q4: How can I monitor the removal of benzenesulfonyl chloride during the workup?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the quenching reaction.[4][5] By co-spotting the reaction mixture with your starting materials, you can observe the disappearance of the benzenesulfonyl chloride spot. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Product co-elutes with benzenesulfonyl chloride during column chromatography. The polarity of Phenylsulfonyl-L-serine is similar to that of benzenesulfonyl chloride.Quench before chromatography: Convert the unreacted benzenesulfonyl chloride into a more polar compound. React it with aqueous ammonia to form the more polar benzenesulfonamide, or hydrolyze it with a base to form the highly polar benzenesulfonic acid.[1]
The quenching reaction is slow or incomplete. - Insufficient amount of quenching agent.- Low temperature.- Poor mixing in a biphasic system.- Increase the excess of the quenching agent: Use a larger molar excess of the amine or base.- Increase the reaction temperature: Allow the reaction to warm to room temperature after the initial quench at 0 °C.- Ensure vigorous stirring: Maximize the interfacial contact between the organic and aqueous phases.[1]
Formation of a significant amount of benzenesulfonic acid as a byproduct. The presence of water in the reaction mixture leads to the hydrolysis of benzenesulfonyl chloride.Use anhydrous conditions: Ensure all glassware and solvents are thoroughly dried before starting the reaction.- Perform basic washes: During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the water-soluble benzenesulfonate salt.
Loss of Phenylsulfonyl-L-serine during aqueous extraction. Phenylsulfonyl-L-serine has some solubility in water, especially at higher or lower pH where the carboxylic acid or amino group is ionized.Adjust the pH of the aqueous phase: During extraction, maintain the pH of the aqueous layer near the isoelectric point of Phenylsulfonyl-L-serine to minimize its solubility.- Back-extract the aqueous layer: After the initial separation, re-extract the aqueous layer with a fresh portion of organic solvent to recover any dissolved product.

Experimental Protocols

Protocol 1: Quenching with Aqueous Base

This method is suitable for base-stable products and effectively converts benzenesulfonyl chloride to the water-soluble benzenesulfonic acid.

Workflow Diagram:

cluster_quenching Quenching cluster_extraction Extraction cluster_washing Washing & Drying A Reaction Mixture (contains excess BsCl) B Cool to 0 °C A->B C Slowly add sat. NaHCO3(aq) B->C D Stir vigorously for 30-60 min C->D E Transfer to Separatory Funnel D->E F Add Organic Solvent (e.g., Ethyl Acetate) E->F G Separate Layers F->G H Organic Layer (contains Product) G->H I Aqueous Layer (contains Sodium Benzenesulfonate) G->I J Wash Organic Layer with Brine H->J K Dry over Na2SO4 J->K L Filter and Concentrate K->L M Crude Phenylsulfonyl-L-serine L->M

Caption: Workflow for quenching with an aqueous base.

Step-by-Step Procedure:

  • Cool the reaction mixture to 0 °C in an ice bath. This helps to control any exotherm from the quench.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring.[1]

  • Allow the mixture to warm to room temperature and continue stirring for 30-60 minutes to ensure complete hydrolysis of the benzenesulfonyl chloride.

  • Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate).

  • Separate the organic and aqueous layers. The resulting sodium benzenesulfonate will be in the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Phenylsulfonyl-L-serine.

Protocol 2: Quenching with an Amine Scavenger Resin

This protocol is ideal for products that are sensitive to aqueous conditions or for simplifying purification in high-throughput applications.

Workflow Diagram:

cluster_scavenging Scavenging cluster_isolation Isolation A Reaction Mixture (contains excess BsCl) B Add Amine Scavenger Resin (e.g., PS-Trisamine, 2-3 equiv) A->B C Stir at Room Temperature (1-16 hours) B->C D Filter to Remove Resin C->D E Wash Resin with Solvent D->E F Combine Filtrate and Washes E->F G Concentrate in vacuo F->G H Crude Phenylsulfonyl-L-serine G->H

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Phenylsulfonyl-L-serine Stability

Welcome to the technical support center for Phenylsulfonyl-L-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Phenylsulfonyl-L-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability, with a focus on optimizing pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is Phenylsulfonyl-L-serine and what are its common applications?

Phenylsulfonyl-L-serine is a derivative of the amino acid L-serine where a phenylsulfonyl group is attached to the amino group. This modification is often employed in peptide synthesis and medicinal chemistry. The phenylsulfonyl group can act as a protecting group for the amine, and its presence can also modulate the biological activity of the parent molecule.[1][2][3]

Q2: What are the key factors affecting the stability of Phenylsulfonyl-L-serine in solution?

The primary factor influencing the stability of Phenylsulfonyl-L-serine in aqueous solution is pH.[4][5][6] Like other sulfonamides, the S-N bond is susceptible to hydrolysis, and the rate of this degradation is highly dependent on the pH of the medium. Temperature and exposure to light can also impact its stability, although pH is generally the most critical parameter to control for solution-based experiments.[4][7]

Q3: What is the expected pH-stability profile of Phenylsulfonyl-L-serine?

Q4: What are the likely degradation products of Phenylsulfonyl-L-serine under pH stress?

Under hydrolytic stress, the primary degradation pathway for sulfonamides is the cleavage of the sulfur-nitrogen (S-N) bond.[8][9] For Phenylsulfonyl-L-serine, this would result in the formation of benzenesulfonic acid and L-serine. Under strongly acidic conditions, further degradation of the resulting L-serine might occur.

Troubleshooting Guide

Issue 1: Unexpected loss of compound or appearance of unknown peaks during analysis (e.g., by HPLC).

Possible Cause: This is a classic sign of compound degradation, likely due to inappropriate pH conditions of your solvent or buffer.

Troubleshooting Steps:

  • Verify Solvent/Buffer pH: Immediately measure the pH of all solutions in which your Phenylsulfonyl-L-serine is dissolved.

  • Sample Preparation under Controlled pH: Prepare fresh samples in a series of buffers with a known pH range (e.g., pH 4, 7, and 9). A good starting point for improved stability would be a neutral or slightly alkaline buffer (pH 7-8).

  • Analyze Freshly Prepared Samples: Analyze these new samples immediately by a stability-indicating method like reverse-phase HPLC to minimize time-dependent degradation.[10]

  • Compare Chromatograms: Compare the chromatograms of the samples prepared at different pH values. A decrease in the main peak area and the emergence of new peaks at lower pH would confirm acid-catalyzed degradation.

Preventative Measures:

  • Always prepare solutions of Phenylsulfonyl-L-serine in buffers of known and controlled pH.

  • For long-term storage of solutions, it is advisable to conduct a preliminary pH-stability screen to identify the optimal pH for your specific experimental conditions.

  • Store solutions at low temperatures (e.g., -20°C or -80°C) to further minimize degradation, and perform freeze-thaw cycles only when necessary.[11]

Issue 2: Inconsistent results in biological or chemical assays.

Possible Cause: If the active compound is degrading over the course of your experiment, you will observe variability in your results. This is particularly relevant for longer incubation times.

Troubleshooting Steps:

  • Time-Course Stability Study: Perform a simple time-course experiment. Prepare a solution of Phenylsulfonyl-L-serine in your assay buffer and analyze its concentration at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your standard assay conditions (temperature, light exposure).

  • pH Adjustment of Assay Buffer: If degradation is observed, consider if the pH of your assay buffer can be adjusted without compromising the biological or chemical integrity of the assay. Even a small shift towards a more neutral or slightly alkaline pH can significantly improve stability.

  • Inclusion of a Stabilizer (with caution): In some cases, the addition of a co-solvent or stabilizer might be considered, but this should be approached with caution as it could interfere with your assay. This would require extensive validation.

Logical Relationship Diagram: Troubleshooting Inconsistent Results

A Inconsistent Assay Results B Hypothesis: Compound Degradation A->B C Action: Perform Time-Course Stability Study in Assay Buffer B->C D Analyze Concentration at T=0, 2, 4, 8, 24h C->D E Result: Significant Decrease in Concentration? D->E F Yes E->F Yes G No E->G No H Solution: Adjust Assay Buffer pH (if possible) F->H I Consider other sources of error (pipetting, reagents, etc.) G->I J Re-validate assay with new buffer conditions H->J

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocols

Protocol 1: Rapid Determination of Optimal pH for Short-Term Stability

This protocol uses a forced degradation approach to quickly identify a suitable pH range for your experiments.

Materials:

  • Phenylsulfonyl-L-serine

  • Buffers: 0.1 M Citrate (pH 4), 0.1 M Phosphate (pH 7), 0.1 M Borate (pH 9)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of Phenylsulfonyl-L-serine in a suitable organic solvent (e.g., Acetonitrile or DMSO).

  • In separate vials, dilute the stock solution into each of the three buffers to a final concentration of approximately 1 mg/mL.

  • Immediately inject an aliquot of each solution onto the HPLC system (this is your T=0 time point).

  • Incubate the vials at a moderately elevated temperature (e.g., 40-50°C) to accelerate degradation.[12][13][14]

  • Inject aliquots from each vial at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products.

Data Analysis: Plot the percentage of the remaining Phenylsulfonyl-L-serine against time for each pH. The pH at which the degradation is slowest is the most suitable for your experiments.

Expected Outcome Summary Table:

pHExpected StabilityPrimary Degradation Products
4LowBenzenesulfonic acid, L-serine
7Moderate to HighMinimal degradation
9HighMinimal degradation
Protocol 2: Workflow for a Comprehensive pH-Rate Profile Study

For more in-depth studies, such as those for formulation development, a full pH-rate profile is recommended.

Experimental Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_profile Data Interpretation A Prepare a series of buffers (pH 2-10) C Dilute stock into each buffer at a constant temperature A->C B Prepare Phenylsulfonyl-L-serine stock solution B->C D Monitor degradation over time using a stability-indicating HPLC method C->D E Determine the observed first-order rate constant (k_obs) at each pH D->E F Plot log(k_obs) vs. pH E->F G Identify pH of maximum stability (lowest k_obs) F->G H Elucidate degradation mechanisms based on the shape of the profile F->H

Caption: Workflow for determining a pH-rate profile.

References

  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., Bielawska, A., Kołodziejska, M., Palavinskas, R., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 431, 262-269.
  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]

  • Request PDF. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate. Retrieved from [Link]

  • Technische Universität München. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. Retrieved from [Link]

  • ACS Publications. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides.
  • Baran, W., Ziemiańska, J., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13293.
  • ResearchGate. (n.d.). Sulfonamide bond cleavage in benzenesulfonamides and rearrangement of the resulting p-aminophenylsulfonyl cations: Application to a 2- pyrimidinyloxybenzylaminobenzenesulfonamide herbicide. Retrieved from [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882-883.
  • Synpeptide. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies: Why, What & How. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Nishiyama, Y., & Izumiya, N. (1993). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (13), 1699-1704.
  • Thomas, J. H., & Tudball, N. (1967). Studies on the enzymic degradation of L-serine O-sulphate by a rat liver preparation. The Biochemical journal, 105(2), 467–472.
  • Lambert, J., & Le, T. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ChemRxiv.
  • Cederbaum, F., De Mesmaeker, A., Jeanguenat, A., Kempf, H. J., Lamberth, C., Schnyder, A., ... & Zeun, R. (2003). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA International Journal for Chemistry, 57(11), 680-684.
  • Todd, M. J., & K Hedstrom, L. (2000). Inhibition of serine amidohydrolases by complexes of vanadate with hydroxamic acids. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1479(1-2), 143-149.
  • Ting, Y. S., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Reports, 29(6), 1499-1510.e6.
  • Patsnap. (2025). Troubleshooting Guide for Common Protein Solubility Issues. Synapse. Retrieved from [Link]

  • Daicel Pharma Standards. (2026). Forced Degradation Studies for GLP-1 Peptide Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Purification Issues with Phenylsulfonyl-L-serine HPLC

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the HPLC purification of Phenylsulfonyl-L-serine. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the HPLC purification of Phenylsulfonyl-L-serine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with purifying this unique molecule. Phenylsulfonyl-L-serine combines the characteristics of a polar amino acid (L-serine) with a more hydrophobic phenylsulfonyl group, presenting specific challenges in reversed-phase chromatography, including poor retention, peak asymmetry, and potential chiral separation issues.[1][2]

This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs. Our approach is grounded in fundamental chromatographic principles to not only solve immediate issues but also to empower you with the expertise to proactively develop robust and reliable purification methods.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very poor or no retention of Phenylsulfonyl-L-serine on my C18 column?

This is a common issue for highly polar molecules.[3] Phenylsulfonyl-L-serine, despite the phenyl ring, retains significant polarity from the serine backbone and the sulfonyl group. Standard C18 columns may not provide sufficient hydrophobic interaction, causing the analyte to elute near the solvent front.[4] Consider using columns designed for polar analytes, such as those with polar-embedded or polar-endcapped stationary phases, or explore alternative chromatographic modes like HILIC.[5][6]

Q2: My peak for Phenylsulfonyl-L-serine is tailing significantly. What is the most likely cause?

Peak tailing for a compound like this is often caused by secondary interactions between the analyte and the stationary phase.[7][8] As an acidic molecule, Phenylsulfonyl-L-serine can interact with residual silanol groups on the silica backbone of the column, which are particularly problematic at mid-range pH.[9] Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of both your analyte's carboxylic acid and the column's silanol groups, minimizing these unwanted interactions.[9][10]

Q3: Do I need a chiral column to purify Phenylsulfonyl-L-serine?

If your synthesis is stereospecific and you are certain no racemization has occurred, a standard achiral column may be sufficient for purification from other impurities. However, if you need to separate the L-enantiomer from any potential D-enantiomer or diastereomeric impurities, a chiral stationary phase (CSP) is necessary.[11][12][13] Polysaccharide-based and macrocyclic glycopeptide chiral columns are common starting points for separating amino acid derivatives.[13]

Q4: My retention times are drifting from one injection to the next. What should I check first?

Retention time drift is typically caused by three main factors: inconsistent mobile phase composition, poor column temperature control, or a column that is not fully equilibrated.[14][15][16] Always ensure your mobile phase is freshly prepared and thoroughly mixed.[17] Use a column oven to maintain a stable temperature.[15] Before starting your analysis sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes.[16][18]

In-Depth Troubleshooting Guides

Guide 1: Tackling Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape is one of the most frequent challenges in HPLC. It compromises resolution and leads to inaccurate quantification.[19][20]

Q: My peak is tailing severely. How do I diagnose and fix this?

A: Understand the Cause: Peak tailing is an asymmetrical peak shape where the latter half of the peak is drawn out.[20] For an acidic compound like Phenylsulfonyl-L-serine, the primary causes are often secondary site interactions with the column packing or a mismatch in mobile phase pH relative to the analyte's pKa.[7][8][10]

Troubleshooting Workflow: Peak Shape Issues

G cluster_0 cluster_1 cluster_2 Start Poor Peak Shape Observed CheckAllPeaks Affects All Peaks? Start->CheckAllPeaks PhysicalIssue Suspect Physical Issue (e.g., column void, frit blockage) CheckAllPeaks->PhysicalIssue Yes ChemicalIssue Suspect Chemical Interaction CheckAllPeaks->ChemicalIssue No CheckFittings Check & tighten fittings. Re-plumb system. PhysicalIssue->CheckFittings FlushColumn Reverse & flush column (if permissible). CheckFittings->FlushColumn ReplaceColumn Replace column. FlushColumn->ReplaceColumn CheckOverload Is peak fronting or tailing at high concentration? ChemicalIssue->CheckOverload ReduceLoad Reduce injection volume or sample concentration. CheckOverload->ReduceLoad Yes CheckpH Is mobile phase pH within 1 unit of pKa? CheckOverload->CheckpH No AdjustpH Adjust pH to be >2 units away from analyte pKa. CheckpH->AdjustpH Yes CheckSolvent Is sample solvent stronger than mobile phase? CheckpH->CheckSolvent No MatchSolvent Dissolve sample in initial mobile phase. CheckSolvent->MatchSolvent Yes ConsiderColumn Use high-purity, end-capped column to reduce silanol interaction. CheckSolvent->ConsiderColumn No

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Protocol: Diagnosing and Eliminating Peak Tailing
  • Rule out Column Overload: Inject a dilution of your sample (e.g., 1:10). If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce your sample concentration or injection volume.[17][20]

  • Optimize Mobile Phase pH: The mobile phase pH is a critical parameter for ionizable compounds.[10][21][22][23]

    • Objective: To suppress the ionization of Phenylsulfonyl-L-serine's acidic groups (carboxylic and potentially the sulfonic acid group) and the column's residual silanol groups.

    • Action: Prepare mobile phases buffered at different pH values. A good starting range is pH 2.5, 3.0, and 4.0. Use a buffer with a pKa close to the desired pH (e.g., phosphate or formate).[5][9]

    • Procedure:

      • Prepare the aqueous portion of your mobile phase (e.g., water with 0.1% formic acid for a pH around 2.7).

      • Measure and adjust the pH of the aqueous component before adding the organic modifier.[9]

      • Equilibrate the column with at least 15-20 column volumes of the new mobile phase.

      • Inject your standard and observe the peak shape. Typically, a lower pH will yield sharper, more symmetrical peaks for acidic analytes.[10]

  • Use a High-Purity Column: If pH optimization does not fully resolve tailing, consider secondary interactions with the silica stationary phase.[8] Modern, high-purity silica columns with advanced end-capping are less prone to these interactions.[9]

Guide 2: Improving Poor Resolution and Retention

Q: I can't resolve my Phenylsulfonyl-L-serine peak from a closely eluting impurity, and overall retention is low. What strategies can I use?

A: Understand the Cause: Poor resolution means the separation between two peaks is incomplete.[19] For a polar analyte with low retention, this is often because the conditions are not optimized to promote sufficient interaction with the stationary phase.[3][4]

Relationship between pH, pKa, and Analyte Retention

G cluster_0 Mobile Phase pH vs. Analyte pKa (Acidic Compound) cluster_1 NodeA NodeA NodeB pH ≈ pKa Analyte State: 50% Ionized (R-COOH / R-COO⁻) Polarity: Mixed Result: Broad/Split Peaks NodeC NodeC Optimal Optimal for Retention & Peak Shape Optimal->NodeA Avoid Avoid This Region Avoid->NodeB PoorRetention Leads to Poor Retention PoorRetention->NodeC

Caption: Impact of mobile phase pH on an acidic analyte's retention.

Strategies for Improving Retention and Resolution

Improving the retention of polar compounds often requires moving beyond standard reversed-phase conditions.[6][24]

StrategyPrincipleBest ForConsiderations
Polar-Modified RP Columns Stationary phases (e.g., C18) with embedded polar groups or improved end-capping that allow for use with highly aqueous mobile phases without phase collapse ("dewetting").[6][25]Improving retention of polar analytes in reversed-phase mode.Select an "AQ" or polar-embedded column. You can run gradients starting from 100% aqueous mobile phase.
Ion-Pair Chromatography (IPC) An ion-pairing reagent (e.g., a tetra-alkyl ammonium salt for an acidic analyte) is added to the mobile phase. It associates with the stationary phase, creating a charged surface that retains the oppositely charged analyte.[24][26][27]Significantly increasing the retention of highly polar, ionizable compounds that are unretained by other means.Can require long equilibration times and may suppress MS signals. The reagent can be difficult to remove from the column.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC) Uses a polar stationary phase (e.g., bare silica, diol, amide) with a mobile phase high in organic solvent (typically acetonitrile). Water acts as the strong eluting solvent.[6]Separating very polar compounds that are not retained in reversed-phase.Elution order is reversed (most polar elutes last). Sample must be dissolved in a high-organic solvent to ensure good peak shape.[6]
Experimental Protocol: Method Development for Improved Retention
  • Select an Appropriate Column: Start with a polar-endcapped or polar-embedded C18 column. These are often more robust and versatile.

  • Optimize the Mobile Phase:

    • Aqueous Component: Use HPLC-grade water with a pH-modifying additive. 0.1% Formic Acid (pH ~2.7) or a 20mM potassium phosphate buffer at pH 3.0 are excellent starting points.

    • Organic Component: Use HPLC-grade acetonitrile or methanol. Acetonitrile often provides better resolution for polar compounds.

  • Run a Scouting Gradient:

    • Conditions: Start with a broad gradient, for example, 5% to 95% organic solvent over 15-20 minutes.

    • Objective: To determine the approximate organic solvent concentration at which your compound elutes.

  • Refine the Gradient: Based on the scouting run, create a shallower gradient around the elution point of your compound. For example, if it eluted at 30% acetonitrile, try a gradient of 20% to 40% over 15 minutes. This will improve the resolution between your target peak and any nearby impurities.[3]

Guide 3: Identifying and Eliminating Ghost Peaks

Q: I see peaks in my chromatogram when I inject a blank (mobile phase only). What are they and how do I get rid of them?

A: Understand the Cause: These are known as "ghost peaks" and are not part of your sample. They are contaminants introduced somewhere in the HPLC system.[28] Common sources include contaminated mobile phase solvents, leaching from tubing, or carryover from the autosampler.[8][28]

Step-by-Step Protocol: Isolating and Removing the Source of Ghost Peaks
  • Confirm the Issue: Run a blank injection (injecting only your initial mobile phase). If the extraneous peaks appear, the source is within the HPLC system.[28]

  • Isolate the Source: This is a process of elimination.

    • Mobile Phase: Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and additives from a new bottle.[28] Filter the mobile phase before use.[7][17] If the ghost peaks disappear, the old mobile phase was the source.

    • System Components: If fresh mobile phase doesn't solve the problem, systematically bypass components. Disconnect the column and replace it with a low-volume union. Run a blank gradient. If the peak is gone, it may be a strongly retained compound from a previous injection bleeding off your column. If the peak remains, the contamination is upstream of the column.[18]

    • Autosampler: A very common source of ghost peaks is carryover in the autosampler needle or injection port.[17][18] Increase the volume and strength of your needle wash solvent. For example, if your mobile phase is water/acetonitrile, use a needle wash of 50:50 acetonitrile/isopropanol to remove more stubborn contaminants.

  • System Flush: If contamination is suspected throughout the system, perform a systematic flush. Replace the column with a union and flush all lines with a series of solvents, moving from weak to strong (e.g., water -> methanol -> isopropanol -> hexane (if system compatible) -> isopropanol -> methanol -> water). Ensure the detector flow cell is also flushed.[7][14]

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved February 28, 2026, from [Link]

  • Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved February 28, 2026, from [Link]

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  • How to Identify Ghost Peaks in U/HPLC. (2025, July 2). Phenomenex. Retrieved February 28, 2026, from [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Technology Networks. Retrieved February 28, 2026, from [Link]

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  • Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific. Retrieved February 28, 2026, from [Link]

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  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek. Retrieved February 28, 2026, from [Link]

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  • 11 HPLC Problems and Solutions You Must Know. (n.d.). Labtech. Retrieved February 28, 2026, from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022, April 15). LCGC International. Retrieved February 28, 2026, from [Link]

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  • The use of Mobile Phase pH as a Method Development Tool. (2020, February 17). Chromatography Today. Retrieved February 28, 2026, from [Link]

  • What Are The Common Peak Problems in HPLC. (2023, May 6). ALWSCI. Retrieved February 28, 2026, from [Link]

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  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Corporation. Retrieved February 28, 2026, from [Link]

  • HPLC: What to do in case of peaks being too broad? (2017, June 23). Lösungsfabrik. Retrieved February 28, 2026, from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (2020, November 11). LCGC International. Retrieved February 28, 2026, from [Link]

  • Retention of Acid, Base, and Neutral Compound in Ion Pair Chromatography. (2023, July 29). YouTube. Retrieved February 28, 2026, from [Link]

  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved February 28, 2026, from [Link]

  • Dolan, J. W. (2022, April 15). Ion Pairing — Blessing or Curse? LCGC International. Retrieved February 28, 2026, from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved February 28, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 28, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 28, 2026, from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved February 28, 2026, from [Link]

  • Serine. (n.d.). WebMD. Retrieved February 28, 2026, from [Link]

  • Serine (Compound). (n.d.). Exposome-Explorer. Retrieved February 28, 2026, from [Link]

  • Serine. (n.d.). Wikipedia. Retrieved February 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Phenylsulfonyl-L-Serine Storage &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter issues related to the degradation of Phenylsulfonyl-L-serine (and its esterified derivatives) during long-term storage.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter issues related to the degradation of Phenylsulfonyl-L-serine (and its esterified derivatives) during long-term storage. This compound is a critical intermediate in medicinal chemistry and is heavily evaluated as an intestinal permeation enhancer for oral peptide delivery ()[1].

However, its unique structural features—specifically the electron-withdrawing sulfonamide group and the polar amino acid backbone—make it susceptible to specific degradation pathways if mishandled. This guide provides field-proven, self-validating protocols to ensure the structural and chiral integrity of your batch.

Part 1: Core Troubleshooting FAQs

Q1: My recent batch of Phenylsulfonyl-L-serine shows a significant drop in enantiomeric excess (ee%) over time. What is causing this racemization? Causality & Solution: The loss of chiral purity is primarily driven by base-catalyzed racemization. The electron-withdrawing nature of the N-arylsulfonyl group significantly increases the acidity of the α-proton on the serine backbone ()[2]. If the compound is exposed to trace basic impurities (e.g., residual ammonia from synthesis, alkaline glass surfaces, or basic vapors in the storage environment), the α-proton is easily extracted. This forms a planar enolate intermediate that re-protonates non-stereoselectively, yielding a racemic mixture. Prevention: Always store the compound in neutral, silanized amber glass vials or high-density polyethylene (HDPE) containers. Never store it in the same desiccator as volatile bases like triethylamine or pyridine.

Q2: The powder has formed hard clumps and is difficult to weigh accurately. Has it degraded? Causality & Solution: You are observing hygroscopic caking. Like many amino acid derivatives and permeation enhancers, Phenylsulfonyl-L-serine can readily absorb atmospheric moisture ()[1]. While caking itself is a physical change, the absorbed water acts as a catalyst for chemical degradation, particularly ester hydrolysis if you are working with the methyl ester variant ()[3]. Prevention: Handle the bulk powder exclusively in a controlled environment (e.g., a glovebox at <10% relative humidity). Aliquot the material immediately upon receipt to minimize repeated exposure to ambient air during daily use.

Q3: What are the absolute limits for temperature and pH during storage and handling? Causality & Solution: While sulfonamides are generally stable under standard laboratory conditions, they will decompose under extreme pH or elevated temperatures ()[3]. Thermal stress (>50°C) provides the activation energy required for the cleavage of the sulfonamide bond or potential decarboxylation. Prevention: Maintain long-term storage at -20°C. When preparing aqueous solutions for experiments, ensure the buffer pH remains strictly between 4.0 and 7.5.

Part 2: Degradation Pathways & Preventive Measures

The following table summarizes the quantitative thresholds that trigger degradation and the corresponding chemical consequences.

Degradation PathwayEnvironmental TriggerQuantitative ThresholdChemical ConsequencePreventive Action
Racemization Alkaline exposurepH > 7.5Loss of L-enantiomer (ee% drop)Store in neutral/silanized vials
Hygroscopic Caking Atmospheric MoistureRH > 10%Physical clumping, accelerated hydrolysisHandle in glovebox, store with desiccant
Ester Hydrolysis Moisture + pH extremesH₂O > 0.5% w/wCleavage of methyl ester (if applicable)Argon backfill, strictly anhydrous conditions
Thermal Decomposition Elevated TemperatureT > 50°CCleavage of sulfonamide bondMaintain at -20°C for long-term storage

Part 3: Visualizing the Storage Logic

DegradationPathways Compound Phenylsulfonyl-L-serine Moisture Atmospheric Moisture Compound->Moisture absorbs Base Trace Base / High pH Compound->Base reacts with Heat Thermal Stress (>50°C) Compound->Heat exposed to Caking Hygroscopic Caking Moisture->Caking Hydrolysis Ester Hydrolysis Moisture->Hydrolysis if derivatized Racemization Racemization (Loss of ee%) Base->Racemization α-proton extraction Decomp Chemical Decomposition Heat->Decomp bond cleavage

Logic tree illustrating the primary degradation pathways of Phenylsulfonyl-L-serine.

StorageWorkflow Rec Receive & Inspect Glovebox Transfer to Glovebox (<10% RH) Rec->Glovebox Aliquot Aliquot into Amber Vials Glovebox->Aliquot Gas Argon Backfill Aliquot->Gas Seal PTFE Cap & Parafilm Gas->Seal Store Store at -20°C with Desiccant Seal->Store

SOP for aliquoting and long-term storage of Phenylsulfonyl-L-serine batches.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply store the chemical and hope for the best. Implement the following self-validating workflows to guarantee your material remains pristine.

Protocol 1: Inert Aliquoting and Storage Preparation

Causality: Repeatedly opening a bulk container introduces fresh atmospheric moisture and oxygen, cumulatively degrading the batch. Aliquoting isolates the risk.

  • Baseline QA: Before processing, extract a 1 mg sample for Chiral HPLC (see Protocol 2) to establish the baseline enantiomeric excess (ee%).

  • Environmental Control: Transfer the bulk container into a dry glovebox purged with Nitrogen or Argon (Relative Humidity <10%).

  • Aliquoting: Divide the powder into single-use aliquots (e.g., 50–100 mg) using neutral, silanized amber glass vials.

  • Inert Backfilling: Gently purge each vial with heavy Argon gas. Argon is heavier than air and will blanket the powder, displacing reactive oxygen and moisture.

  • Primary Seal: Cap tightly with PTFE-lined caps to prevent chemical interaction with the seal, and wrap the exterior with Parafilm.

  • Self-Validation (Moisture Indicator): Place the sealed vials inside a secondary Mylar bag containing a cobalt-free humidity indicator card (HIC) and indicating silica gel. Validation check: If the 10% RH spot on the HIC turns pink during storage, the primary seal has failed, and the batch must be re-lyophilized and re-tested. Store the final bags at -20°C.

Protocol 2: Chiral HPLC Method for Monitoring Racemization

Causality: You cannot visually detect racemization. A validated chromatographic method is required to confirm that the L-enantiomer has not converted to the D-enantiomer due to basic exposure.

  • Sample Preparation: Dissolve 1 mg of the stored aliquot in 1 mL of an anhydrous mobile phase (e.g., Hexane/Isopropanol 80:20).

  • Column Selection: Utilize a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Self-Validation (System Suitability): Before running your sample, inject a known racemic standard of Phenylsulfonyl-D/L-serine. Validation check: You must observe two distinct peaks with a resolution factor (

    
    ) > 1.5. If the peaks co-elute, your column has degraded, and any ee% calculation on your actual sample will be untrustworthy.
    
  • Elution & Detection: Run an isocratic elution at 1.0 mL/min. Monitor the UV absorbance at 254 nm (targeting the phenyl ring).

  • Data Analysis: Calculate the enantiomeric excess using the formula:

    
    . A drop of >1% from your baseline QA indicates improper storage conditions.
    

References

Sources

Optimization

Technical Support Center: Navigating Steric Challenges in the Synthesis of Phenylsulfonyl-L-serine Derivatives

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Phenylsulfonyl-L-serine derivatives. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with Phenylsulfonyl-L-serine derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome the common synthetic hurdles associated with steric hindrance in this important class of molecules. Our approach is rooted in explaining the fundamental principles behind the recommended strategies, ensuring you can not only solve immediate issues but also proactively design more robust synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the synthesis of Phenylsulfonyl-L-serine derivatives.

Q1: What is steric hindrance and why is it a significant issue in the synthesis of Phenylsulfonyl-L-serine derivatives?

A: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky chemical groups in a molecule obstructs a chemical reaction.[1] In the context of Phenylsulfonyl-L-serine derivatives, the bulky phenylsulfonyl group attached to the nitrogen atom of the L-serine backbone can physically block the approach of reagents to the reactive centers, namely the carboxylic acid and the hydroxyl group of serine. This can lead to sluggish or incomplete reactions, low yields, and the formation of unwanted byproducts.[1][2]

Q2: Which specific reaction steps are most susceptible to steric hindrance in this synthesis?

A: The two primary steps where steric hindrance poses a significant challenge are:

  • Amide bond formation: When coupling the Phenylsulfonyl-L-serine moiety with another amino acid or amine, the bulky phenylsulfonyl group can hinder the approach of the incoming nucleophile to the activated carboxylic acid.[1][2]

  • Sulfonamide bond formation: In the initial step of attaching the phenylsulfonyl group to the L-serine, the bulky nature of both reactants can slow down the reaction between the amino group of serine and the phenylsulfonyl chloride.

Q3: How do protecting groups influence steric hindrance in these reactions?

A: Protecting groups are essential for preventing unwanted side reactions with the reactive hydroxyl and amino groups of L-serine.[3][4] However, the choice of protecting group can significantly impact steric hindrance. Large and bulky protecting groups, such as the trityl (Trt) group, can exacerbate steric congestion around the reaction center.[4][] Conversely, smaller protecting groups can help minimize this issue. The tert-butyl (tBu) group is a commonly used protecting group for the serine hydroxyl group due to its stability under basic conditions and its relatively moderate steric bulk.[3][6]

Q4: Can the conformation of the Phenylsulfonyl-L-serine derivative affect the reaction outcome?

A: Yes, the three-dimensional conformation of the molecule plays a crucial role. The phenylsulfonyl group can adopt different orientations relative to the serine backbone, and some conformations may be more sterically accessible for reaction than others. Intramolecular interactions, such as hydrogen bonding, can also influence the predominant conformation in solution. While detailed conformational analysis often requires computational modeling, understanding that the molecule is not static and that its reactive conformation might be a minor population can guide the choice of reaction conditions to favor the desired outcome.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of Phenylsulfonyl-L-serine derivatives.

Problem 1: Low Yield in Amide Coupling Reactions

Symptoms:

  • TLC/LC-MS analysis shows a significant amount of unreacted starting material (the Phenylsulfonyl-L-serine derivative).

  • The desired coupled product is formed in yields lower than 20-30%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Activation of the Carboxylic Acid Switch to a more potent activating agent. Consider using acyl fluorides, which can be generated in situ and are less sterically demanding than many common coupling reagents.[7]Acyl fluorides are highly reactive and their smaller size compared to activated esters (e.g., HOBt/HBTU esters) minimizes steric clashes during the nucleophilic attack by the amine.[7]
Steric Hindrance Preventing Nucleophilic Attack 1. Increase Reaction Temperature: Cautiously increase the reaction temperature in increments of 10°C. 2. Prolong Reaction Time: Extend the reaction time, monitoring progress by TLC or LC-MS.[1] 3. Use a Less Hindered Base: If a bulky tertiary amine base like DIPEA is being used, consider switching to a smaller, non-nucleophilic base.[8]Higher temperatures provide the molecules with more kinetic energy to overcome the activation energy barrier imposed by steric repulsion.[8] Extended reaction times can allow for a higher conversion of sterically hindered substrates. Bulky bases can contribute to the overall steric congestion around the reaction center.[8]
Poor Solubility of Reactants Change the reaction solvent to one with better solubilizing properties for both coupling partners. Aprotic polar solvents like DMF or NMP are often good choices.Ensuring all reactants are fully dissolved is critical for the reaction to proceed efficiently. Poor solubility can lead to localized high concentrations and potential side reactions, or simply prevent the reactants from encountering each other.
Problem 2: Incomplete Sulfonylation of L-Serine

Symptoms:

  • TLC/LC-MS analysis shows both the desired Phenylsulfonyl-L-serine derivative and unreacted L-serine.

  • The reaction appears to stall after a certain point.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Scientific Rationale
Steric Clash Between Phenylsulfonyl Chloride and Serine 1. Use a Catalytic Amount of DMAP: Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) to the reaction mixture.[8] 2. Optimize the Base: Use a non-hindered base like pyridine instead of a bulkier base like triethylamine.[8]DMAP acts as a nucleophilic catalyst, forming a highly reactive intermediate with the sulfonyl chloride that is more susceptible to attack by the amine, even in a sterically congested environment. A less hindered base minimizes steric interference.
Hydrolysis of Phenylsulfonyl Chloride Ensure strictly anhydrous reaction conditions. Use oven-dried glassware and anhydrous solvents.[9]Phenylsulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive phenylsulfonic acid, reducing the effective concentration of the electrophile.[9]
Formation of a Stable, Unreactive Intermediate Consider a two-step approach where the L-serine is first protected, for example, as a silyl ether, before the sulfonylation reaction.Protecting the hydroxyl group can alter the electronic properties and conformation of the L-serine, potentially making the amino group more accessible for sulfonylation.

Section 3: Experimental Protocols & Visualizations

To provide practical guidance, we offer the following detailed protocols and visual aids.

Protocol 1: Acyl Fluoride Mediated Amide Coupling for Sterically Hindered Substrates

This protocol is adapted for situations where standard coupling reagents fail due to steric hindrance.[7]

Materials:

  • Phenylsulfonyl-L-serine derivative (with appropriate protecting groups) (1.0 equiv)

  • Hindered amine (1.2 equiv)

  • Bis(2,4,6-trifluorophenyl) carbonate (BTFFH) (1.5 equiv)[7]

  • Anhydrous Pyridine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the Phenylsulfonyl-L-serine derivative in anhydrous DCM.

  • Add BTFFH to the solution and stir for 10 minutes at room temperature.

  • Add anhydrous pyridine to the reaction mixture.

  • In a separate flask, dissolve the hindered amine in anhydrous DCM.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 1: Troubleshooting Workflow for Low Amide Coupling Yield

Troubleshooting_Amide_Coupling start Low Amide Coupling Yield check_activation Check Carboxylic Acid Activation start->check_activation change_reagent Use Acyl Fluoride (e.g., with BTFFH) check_activation->change_reagent Inefficient? increase_temp Increase Temperature & Time check_activation->increase_temp Sufficient? success Improved Yield change_reagent->success change_base Switch to a Less Hindered Base increase_temp->change_base check_solubility Assess Reactant Solubility change_base->check_solubility change_solvent Use a Better Solvent (e.g., DMF, NMP) check_solubility->change_solvent Poor? check_solubility->success Good? change_solvent->success

Caption: A decision-making flowchart for troubleshooting low-yielding amide coupling reactions.

Diagram 2: The Role of a Catalyst in Overcoming Steric Hindrance in Sulfonylation

Catalytic_Sulfonylation cluster_non_catalyzed Non-Catalyzed Pathway cluster_catalyzed DMAP-Catalyzed Pathway Serine_NH2 Serine-NH2 Transition_State_1 Sterically Hindered Transition State Serine_NH2->Transition_State_1 Slow Attack PhSO2Cl Ph-SO2Cl PhSO2Cl->Transition_State_1 Product_1 Low Yield of Phenylsulfonyl-Serine Transition_State_1->Product_1 DMAP DMAP Catalyst Reactive_Intermediate Highly Reactive Sulfonyl-DMAP Intermediate DMAP->Reactive_Intermediate PhSO2Cl_2 Ph-SO2Cl PhSO2Cl_2->Reactive_Intermediate Product_2 High Yield of Phenylsulfonyl-Serine Reactive_Intermediate->Product_2 Fast Attack Serine_NH2_2 Serine-NH2 Serine_NH2_2->Product_2

Caption: Comparison of catalyzed vs. non-catalyzed sulfonylation in the presence of steric hindrance.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(10), 589-592.
  • Ho, T. L. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S.
  • BenchChem. (2025). The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development.
  • Bode, J. W. (2015). The synthesis of sterically hindered amides. PubMed.
  • BenchChem. (2025). impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
  • Creative Peptides. (n.d.). Serine Amino Acids: Properties, Function, Benefits, and Sources.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
  • BenchChem. (2025).

Sources

Troubleshooting

Improving extraction efficiency of Phenylsulfonyl-L-serine from reaction mixtures

This guide is designed as a specialized technical support resource for researchers encountering difficulties in the isolation and purification of -Phenylsulfonyl-L-serine . It moves beyond generic organic chemistry advic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for researchers encountering difficulties in the isolation and purification of


-Phenylsulfonyl-L-serine . It moves beyond generic organic chemistry advice to address the specific physicochemical challenges posed by the amphiphilic serine backbone.

Technical Support Center: -Phenylsulfonyl-L-serine Extraction

Status: Operational | Tier: Level 3 (Senior Scientist Support)

The Core Challenge: "The Amphiphilic Trap"

User Query: "I followed the standard Schotten-Baumann protocol, but my yield is <40%, and the product is oiling out or staying in the water phase. Why?"

Technical Analysis: The extraction of


-phenylsulfonyl-L-serine is deceptively difficult compared to other amino acids (like phenylalanine or valine) due to the hydroxyl group (-OH)  on the serine side chain.
  • Hydrophilicity: The -OH group significantly lowers the partition coefficient (

    
    ) of the molecule, making it "stick" to the aqueous phase even when acidified.
    
  • Acidity: The molecule has two acidic protons: the carboxylic acid (

    
    ) and the sulfonamide proton (
    
    
    
    ).
  • The Trap: If you acidify only to pH 3-4 (standard for some carboxylic acids), the serine derivative remains partially ionized and highly water-soluble. If you use a non-polar solvent (like diethyl ether), it will not extract the polar serine derivative.

Optimized Extraction Protocol (SOP-PS-001)

Follow this workflow to maximize recovery from the aqueous reaction mixture.

Phase 1: The pH Swing (Critical Step)

Most synthesis protocols end with a basic aqueous solution (pH > 10).

  • Wash at High pH: Before acidification, wash the basic aqueous reaction mixture with Ethyl Acetate (EtOAc) (

    
     vol).
    
    • Why? This removes unreacted sulfonyl chloride (which stays organic) and neutral organic impurities. The product (

      
      -phenylsulfonyl-L-serine) stays in the water as a dianion.
      
  • Acidification: Cool the aqueous phase to

    
    . Slowly add 
    
    
    
    with vigorous stirring.
    • Target pH: You must reach pH 1.0 -- 1.5 .

    • Caution: Do not stop at pH 3. The high water solubility of serine derivatives requires full protonation to drive them into the organic phase.

Phase 2: The Solvent System
  • Standard: Ethyl Acetate (EtOAc).[1]

  • High-Recovery (Recommended): 2-Methyltetrahydrofuran (2-MeTHF) or EtOAc : n-Butanol (9:1) .

    • Why? 2-MeTHF has better water miscibility than EtOAc, helping to "grab" the polar serine derivative from the water.

Phase 3: Salting Out

If the aqueous layer is still cloudy or yield is low:

  • Saturate the acidified aqueous phase with solid NaCl (approx.

    
    ).
    
  • Stir for 15 minutes before the final extraction.

    • Mechanism:[2][3][4][5][6] The "Salting Out" effect (Hofmeister series) disrupts the hydration shell around the serine hydroxyl group, forcing the molecule into the organic phase.

Visualizing the Workflow

The following diagram illustrates the critical decision points and phase locations of the product.

ExtractionWorkflow node_start Reaction Mixture (Aq. NaOH, pH >11) node_wash Wash with EtOAc (Remove neutral impurities) node_start->node_wash node_acid Acidify to pH 1.0 - 1.5 (Temp < 5°C) node_wash->node_acid Keep Aq. Layer node_waste1 Discard Organic Wash (Unreacted PhSO2Cl) node_wash->node_waste1 node_salt Add NaCl (Saturation) (Salting Out) node_acid->node_salt Critical for Serine node_extract Extract with EtOAc or 2-MeTHF (3x Volume) node_salt->node_extract node_dry Dry (Na2SO4) & Evaporate node_extract->node_dry Keep Org. Layer node_waste2 Discard Aqueous Layer (Benzenesulfonic Acid/Salts) node_extract->node_waste2 node_cryst Recrystallize (Water/Ethanol) node_dry->node_cryst

Figure 1: Optimized workup flow for amphiphilic sulfonyl-amino acids. Note the specific inclusion of a salting-out step.

Troubleshooting & FAQs

Q1: The product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: This is common with sulfonamides containing trace impurities (like benzenesulfonic acid) or retained solvent. Solution:

  • Seed it: If you have any solid product from a previous batch, add a seed crystal.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-liquid interface.

  • Solvent Swap: Evaporate the EtOAc. Redissolve the oil in a minimum amount of hot water (approx

    
    ). Allow it to cool very slowly to room temperature, then to 
    
    
    
    . The slow cooling promotes crystal lattice formation over amorphous oiling.
Q2: My NMR shows a large impurity peak at 7.3-7.8 ppm that isn't my product.

Diagnosis: This is likely Benzenesulfonic acid , the hydrolysis product of the starting material. It is a strong acid and difficult to separate because it also extracts at low pH. The Fix (Differential Solvation):

  • Benzenesulfonic acid is highly soluble in water and moderately soluble in wet EtOAc.

  • Protocol:

    • Dissolve the crude solid in Dichloromethane (DCM) .

    • Wash with small volumes of cold water.

    • Result: The benzenesulfonic acid (highly polar) will partition into the water. The

      
      -phenylsulfonyl-L-serine (less polar due to the amide/DCM interaction) will remain in the DCM.
      
    • Note: DCM is a poorer solvent for the product than EtOAc, so you may need a larger volume of DCM.

Q3: I have a persistent emulsion during the extraction.

Diagnosis: The combination of the surfactant-like nature of the sulfonyl-amino acid and the density of the aqueous salt layer causes emulsions. Immediate Remedies:

  • Filtration: Pass the entire emulsion through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

  • Time & Brine: Add fully saturated brine. The density difference usually forces separation.

  • The "Hair Dryer" Trick: Gently warming the separatory funnel (to

    
    ) reduces viscosity and speeds up phase separation.
    

Comparative Data: Solvent Efficiency

The following table summarizes extraction efficiencies for N-sulfonyl amino acids based on internal laboratory benchmarks.

Solvent SystemPartition Coefficient (

)
Recovery PotentialImpurity Profile (Benzenesulfonic Acid)
Diethyl Ether Very Low< 20%Low (Cleanest)
Dichloromethane Low-Medium40-50%Low
Ethyl Acetate High 75-85% Medium
2-MeTHF Very High> 90%High (Co-extracts impurities)
n-Butanol Extreme~98%Very High (Hard to evaporate)

Recommendation: Start with Ethyl Acetate . If yield is


, switch to 2-MeTHF  or add NaCl  to the aqueous phase.

Logic of Failure Analysis

Use this decision tree to diagnose low yields or purity issues.

FailureAnalysis start Problem: Low Yield/Purity check_ph Is Aqueous pH < 1.5? start->check_ph adjust_ph Adjust pH with conc. HCl check_ph->adjust_ph No check_layer Did you check the Aqueous Layer? check_ph->check_layer Yes salt_out Saturate with NaCl & Re-extract check_layer->salt_out Product still in Water check_purity Is impurity Benzenesulfonic Acid? check_layer->check_purity Yield OK, Purity Low wash_dcm Wash crude with DCM/Water check_purity->wash_dcm Yes

Figure 2: Diagnostic logic for correcting extraction failures.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and workup of sulfonyl derivatives).

  • Needham, T. E. (1970).[7] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Dissertations.[7] (Detailed data on L-serine solubility profiles and pH dependence).

  • PubChem. (2025).[8] O-Benzylsulfonyl-Serine (Compound Summary). National Library of Medicine.[8] (Physicochemical property data for sulfonyl-serine derivatives). [8]

  • Santa Cruz Biotechnology. (2025). L-Serine benzyl ester benzenesulfonate (salt).[9] (Product data sheet confirming salt formation and stability issues). [9]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation and assignment for Phenylsulfonyl-L-serine

Comprehensive H NMR Interpretation Guide: Phenylsulfonyl-L-Serine vs. Alternative N-Protected Serine Derivatives The precise structural characterization of N-protected amino acids is a foundational requirement in peptide...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive


H NMR Interpretation Guide: Phenylsulfonyl-L-Serine vs. Alternative N-Protected Serine Derivatives 

The precise structural characterization of N-protected amino acids is a foundational requirement in peptide synthesis, drug development, and bioconjugation. For L-serine, the presence of a reactive hydroxyl group on the


-carbon necessitates orthogonal protection strategies, often leading to complex 

H NMR spectra. When analyzing side-chain modifications—such as O-glycosylation or phosphorylation—researchers require an N-protecting group that does not obscure the critical aliphatic region of the NMR spectrum[1].

This guide objectively compares the


H NMR performance of Phenylsulfonyl-L-serine (PhSO

-Ser-OH)
against two industry-standard alternatives: Fmoc-L-serine and Tosyl-L-serine . By examining chemical shift dispersion and signal overlap, we provide a definitive framework for selecting the optimal serine derivative for your analytical workflows.

The Competitors: Structural Impact on NMR Resolution

The utility of an N-protecting group in NMR analysis is dictated by its magnetic anisotropy and the presence of aliphatic protons.

  • Phenylsulfonyl-L-serine (PhSO

    
    -Ser-OH):  The benzenesulfonyl group is purely aromatic. The strong electron-withdrawing nature of the sulfonyl moiety deshields the ortho protons, pushing them downfield (~7.8 ppm) and separating them from the meta/para protons (~7.5–7.6 ppm)[2]. Crucially, it contributes zero aliphatic signals, leaving the 1.0–4.5 ppm region completely pristine for analyzing the serine backbone.
    
  • Fmoc-L-serine (Fmoc-Ser-OH): While Fmoc is the gold standard for solid-phase peptide synthesis (SPPS), its fluorenyl ring system contains a highly rigid aliphatic CH-CH

    
     spin system. These protons resonate between 4.2 and 4.5 ppm, creating severe multiplet overlap with the serine 
    
    
    
    -CH proton[3].
  • Tosyl-L-serine (Ts-Ser-OH): Tosyl (p-toluenesulfonyl) operates similarly to the phenylsulfonyl group, maintaining a clean 3.5–4.5 ppm window. However, it introduces a highly intense para-methyl singlet at ~2.4 ppm[4]. While manageable for unmodified serine, this singlet can mask the methyl signals of acetylated modifications (e.g., O-GlcNAc) or adjacent aliphatic amino acids in short peptide fragments.

Comparative H NMR Chemical Shift Data

The following table summarizes the quantitative


H NMR data for the three derivatives (acquired in CD

OD/DMSO-d

).
Proton TypePhenylsulfonyl-L-serineFmoc-L-serineTosyl-L-serine
Protecting Group (Aromatic) 7.85 (d, 2H), 7.55–7.65 (m, 3H)7.30–7.85 (m, 8H)7.75 (d, 2H), 7.35 (d, 2H)
Protecting Group (Aliphatic) None4.20–4.45 (m, 3H)2.40 (s, 3H, CH

)
Serine

-CH
3.85 (m, 1H)4.25 (m, 1H) [Overlaps]3.80 (m, 1H)
Serine

-CH

3.55–3.75 (m, 2H)3.80–4.00 (m, 2H)3.50–3.70 (m, 2H)
Signal Overlap Risk Low High Moderate

Causality Insight: The severe overlap in Fmoc-Ser-OH occurs because the diastereotopic Fmoc-CH


 protons and the serine 

-CH exist in nearly identical electronic environments (adjacent to carbamate/ester oxygens and aromatic rings). PhSO

-Ser-OH eliminates this variable entirely, providing an unambiguous baseline for integration.

Experimental Workflow: Self-Validating NMR Protocol

To ensure absolute trustworthiness in your structural assignments, implement the following self-validating NMR protocol when characterizing N-protected serine derivatives.

Step 1: Solvent Selection & Sample Preparation

  • Dissolve 5–10 mg of the purified serine derivative in 600 µL of deuterated solvent.

  • Causality: Choose Methanol-d

    
     (CD
    
    
    
    OD)
    to intentionally exchange the amide NH and hydroxyl OH protons with deuterium. This suppresses broad signals in the 7.5–8.0 ppm range, preventing them from obscuring the aromatic protecting group signals. Use DMSO-d
    
    
    only if observing the NH-to-
    
    
    -CH
    
    
    coupling constant is strictly required to confirm secondary structure.

Step 2: 1D


H NMR Acquisition & Internal Calibration 
  • Acquire a standard 1D proton spectrum (16–64 scans, 400 MHz or higher).

  • Self-Validation Check: Set the integration of the distinct 2H ortho doublet of the phenylsulfonyl group (or tosyl group) to exactly 2.00 . If the sample is pure, the serine

    
    -CH multiplet at ~3.85 ppm must integrate to exactly 1.00 , and the 
    
    
    
    -CH
    
    
    multiplet to 2.00 . Any deviation indicates an impure sample or a side reaction (e.g.,
    
    
    -elimination).

Step 3: Orthogonal Validation via 2D NMR (HSQC)

  • If you are analyzing a modified serine (e.g., an O-linked glycan), the 3.5–4.0 ppm region will become crowded with carbohydrate ring protons.

  • Run a

    
    H-
    
    
    
    C HSQC experiment. The serine
    
    
    -CH
    
    
    protons will correlate to a carbon at ~62 ppm, while the
    
    
    -CH correlates to ~55 ppm. This cleanly separates the amino acid backbone from any attached modifications.

Assignment Logic Visualization

The following logic tree demonstrates the streamlined decision-making process for assigning the


H NMR spectrum of Phenylsulfonyl-L-serine.

NMR_Logic Start 1H NMR Spectrum (PhSO2-Ser-OH) Aromatic Aromatic Region (7.4 - 7.9 ppm) Start->Aromatic Aliphatic Aliphatic Region (3.5 - 4.2 ppm) Start->Aliphatic Exchangeable Exchangeable Protons (>7.5 ppm, broad) Start->Exchangeable Ortho Ortho Protons (2H, ~7.8 ppm) Distinct Doublet Aromatic->Ortho MetaPara Meta/Para Protons (3H, ~7.5 ppm) Overlapping Multiplet Aromatic->MetaPara Alpha Serine α-CH (1H, ~3.8 ppm) Multiplet (Integrates to 1.0) Aliphatic->Alpha Beta Serine β-CH2 (2H, ~3.5-3.7 ppm) Diastereotopic dd Aliphatic->Beta NH Amide NH (1H, ~8.0 ppm) Disappears in CD3OD Exchangeable->NH

Figure 1: Logical decision tree for the 1H NMR assignment of Phenylsulfonyl-L-serine.

Final Verdict

For routine solid-phase peptide synthesis, Fmoc-Ser-OH remains the necessary standard due to its base-labile deprotection chemistry. However, when the primary goal is rigorous structural elucidation, analytical verification of side-chain modifications, or the synthesis of small-molecule therapeutics , Phenylsulfonyl-L-serine is analytically superior. By eliminating all protecting-group-derived aliphatic signals, it transforms the 1D


H NMR spectrum from a convoluted overlapping puzzle into a clean, self-validating analytical tool.

References

  • Synthesis of new enantiomerically pure N-methyl-N-arylsulfonyl-α-aminonitriles from amino acids Comptes Rendus de l'Académie des Sciences URL
  • RSC (Royal Society of Chemistry)
  • RSC (Royal Society of Chemistry)
  • Structural Characterization by NMR of a Double Phosphorylated Chimeric Peptide Vaccine for Treatment of Alzheimer's Disease MDPI URL

Sources

Comparative

Comparative Efficacy of Phenylsulfonyl-L-serine in Serine Protease Inhibition

Introduction Serine proteases play critical roles in diverse physiological processes, making their regulation a focal point in structural biology, protein purification, and therapeutic drug development. Historically, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Serine proteases play critical roles in diverse physiological processes, making their regulation a focal point in structural biology, protein purification, and therapeutic drug development. Historically, the gold standard for serine protease inhibition has relied on irreversible sulfonyl fluorides, most notably Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF). However, the inherent limitations of these covalent modifiers—ranging from rapid aqueous hydrolysis to off-target toxicity—have driven the exploration of reversible, competitive alternatives.

This guide provides an objective, data-supported comparison between traditional irreversible inhibitors and Phenylsulfonyl-L-serine (PSLS) . By analyzing their mechanistic divergence, kinetic profiles, and experimental efficacies, we establish a self-validating framework for selecting the optimal inhibitor for your downstream applications.

Mechanistic Divergence: Covalent vs. Competitive Inhibition

The fundamental difference in efficacy between these inhibitors stems from their interaction with the catalytic triad (Ser195, His57, Asp102) of serine proteases.

  • Irreversible Sulfonyl Fluorides (PMSF & AEBSF): These compounds act as suicide substrates. The highly reactive fluoride acts as a leaving group, allowing the sulfonyl moiety to form a stable, covalent ester bond with the hydroxyl group of the active-site Ser195[1]. While highly potent, this mechanism is indiscriminate and prone to rapid hydrolysis in aqueous buffers[2]. Furthermore, AEBSF has been shown to cause off-target modifications on tyrosine and lysine residues, complicating sensitive proteomics workflows[3].

  • Reversible Competitive Mimicry (PSLS): Phenylsulfonyl-L-serine lacks a reactive fluoride leaving group. Instead, it functions via structural mimicry. The L-serine backbone aligns with the protease's natural substrate recognition site, while the bulky phenylsulfonyl group engages in hydrophobic packing within the S1 specificity pocket. This results in an equilibrium-driven, reversible blockade of the active site without permanently denaturing the enzyme.

Mechanism cluster_irreversible Irreversible Inhibition (PMSF/AEBSF) cluster_reversible Reversible Inhibition (PSLS) Protease Serine Protease (Active Ser195) PMSF Sulfonyl Fluoride (PMSF/AEBSF) Protease->PMSF High Affinity PSLS Phenylsulfonyl-L-serine (PSLS) Protease->PSLS Structural Mimicry Covalent Covalent Sulfonylation (Dead Enzyme) PMSF->Covalent HF Release Complex Enzyme-Inhibitor Complex (Equilibrium) PSLS->Complex Competitive Binding Complex->Protease Washout

Figure 1: Mechanistic divergence between irreversible sulfonyl fluorides and competitive PSLS.

Aqueous Stability and Kinetic Profiling

A critical failure point in prolonged protein purification workflows is the degradation of the inhibitor. PMSF is notoriously unstable in water, with a half-life of approximately 35 minutes at pH 8.0 (25°C)[1]. AEBSF was developed to improve upon this, offering enhanced solubility and a longer half-life, though it still undergoes eventual hydrolysis[3].

Because PSLS does not rely on a labile fluoride group, it exhibits near-indefinite stability in standard aqueous buffers (pH 6.0–9.0). This ensures consistent inhibitory pressure throughout multi-day dialysis or chromatography steps.

Table 1: Comparative Kinetic and Physical Properties

InhibitorMechanism of ActionAqueous Half-Life (pH 8.0, 25°C)Typical Working Conc.Toxicity / Off-Target Profile
PMSF Irreversible (Covalent)~35 minutes0.1 – 1.0 mMHigh (Neurotoxic)
AEBSF Irreversible (Covalent)>10 hours0.1 – 1.0 mMModerate (Off-target binding)
PSLS Reversible (Competitive)>72 hours (Stable)1.0 – 5.0 mMLow (Amino Acid Derivative)

Experimental Methodology: Comparative Efficacy Assay

To objectively validate the inhibitory efficacy of PSLS against PMSF and AEBSF, we utilize a standardized chromogenic continuous assay. This protocol measures the residual activity of Trypsin using the synthetic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).

Self-Validating Protocol: IC₅₀ Determination
  • Reagent Preparation: Prepare a 50 mM Tris-HCl assay buffer (pH 8.0) containing 20 mM CaCl₂. Causality: Calcium ions are required to stabilize the autolysis loop of trypsin, ensuring baseline enzymatic stability during the assay.

  • Enzyme Standardization: Dilute bovine pancreatic trypsin to a working concentration of 1 μg/mL in the assay buffer. Keep strictly on ice until use.

  • Inhibitor Equilibration: Prepare stock solutions of PMSF (in isopropanol), AEBSF (in ddH₂O), and PSLS (in 5% DMSO/ddH₂O). Aliquot 10 μL of each inhibitor (at varying concentrations to establish a dose-response curve) into a 96-well microplate. Add 90 μL of the trypsin solution to each well.

  • Incubation Phase: Incubate the plate at 25°C for 15 minutes. Causality: This pre-incubation phase is strictly required for irreversible inhibitors (PMSF/AEBSF) to complete the time-dependent covalent sulfonylation of the active site. In contrast, the competitive inhibitor (PSLS) reaches thermodynamic equilibrium rapidly, but standardizing this step ensures accurate comparative baseline kinetics.

  • Substrate Addition: Rapidly add 100 μL of 2 mM BAPNA substrate to all wells to initiate the reaction. Causality: BAPNA acts as a surrogate for native peptides; its cleavage releases p-nitroaniline (pNA), allowing direct spectrophotometric quantification of uninhibited enzyme fractions.

  • Validation Controls: Include a 'No Inhibitor' positive control well to establish

    
     (maximum uninhibited velocity) and a 'No Enzyme' negative control well to account for spontaneous substrate hydrolysis.
    
  • Kinetic Measurement & Analysis: Immediately transfer the plate to a microplate reader. Monitor absorbance at 405 nm every 30 seconds for 10 minutes. Calculate the initial velocity (

    
    ) from the linear portion of the progress curves. Plot fractional activity (
    
    
    
    ) against inhibitor concentration to derive the IC₅₀ values.

Workflow Prep Prepare Protease Incubate Incubate with Inhibitor Prep->Incubate Substrate Add Chromogenic Substrate Incubate->Substrate Measure Measure OD (405 nm) Substrate->Measure Analyze Calculate IC50 & Ki Measure->Analyze

Figure 2: Standardized workflow for comparative protease inhibition efficacy profiling.

Conclusion and Application Suitability

While PMSF and AEBSF remain powerful tools for rapid, irreversible protease knockout during initial cell lysis, their utility diminishes in prolonged, native-state protein purification workflows due to instability and potential off-target covalent modifications[4].

Phenylsulfonyl-L-serine (PSLS) offers a highly stable, reversible alternative. Its competitive mechanism ensures that target proteins are protected from proteolytic degradation without exposing the lysate to reactive fluorides. PSLS is particularly advantageous in structural biology applications (e.g., cryo-EM or X-ray crystallography) where maintaining the native, unmodified state of co-purifying complexes is paramount.

References

  • Title: AEBSF - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: PMSF - Wikipedia Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Validation

Comparative Validation Guide: Quantification of Phenylsulfonyl-L-serine

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, drug development scientists, and QC managers. Compliance: Aligned with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, drug development scientists, and QC managers. Compliance: Aligned with ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.

Executive Summary: The Structural Advantage

Phenylsulfonyl-L-serine represents a unique analytical scenario. Unlike native amino acids (like L-Serine) which lack a chromophore and require complex pre- or post-column derivatization (e.g., OPA, FMOC) for UV detection, Phenylsulfonyl-L-serine carries its own detection handle. The phenylsulfonyl moiety acts as a built-in UV chromophore and increases hydrophobicity, making standard Reversed-Phase HPLC (RP-HPLC) not just viable, but the superior choice over HILIC or derivatization methods.

This guide validates a Direct RP-HPLC-UV method as the "Gold Standard" for potency and purity assays, comparing it against HILIC (necessary only for specific impurity profiling) and Chiral LC (for enantiomeric purity).

Comparative Methodology: Selecting the Right Tool

We evaluated three distinct chromatographic approaches. The selection depends on whether your critical quality attribute (CQA) is Assay/Purity , Residual Starting Material , or Enantiomeric Excess .

Table 1: Comparative Performance Matrix
FeatureMethod A: RP-HPLC (C18) Method B: HILIC Method C: Chiral LC
Primary Application Potency & Purity (Recommended) Quantifying trace L-SerineEnantiomeric Purity (L- vs D-)
Stationary Phase C18 (End-capped)Amide or Bare SilicaPolysaccharide-based (e.g., AD-H)
Retention Mechanism Hydrophobic InteractionHydrophilic PartitioningSteric/H-bonding recognition
Detection Limit (LOD) Excellent (< 0.1 µg/mL)Good (< 0.5 µg/mL)Moderate (~1.0 µg/mL)
Robustness HighLow (Sensitive to water content)Moderate
Cost per Run LowMedium (Acetonitrile heavy)High (Specialized columns)
Strategic Analysis
  • Why Method A (RP-HPLC) Wins for Potency: The phenylsulfonyl group provides sufficient retention on a C18 column, provided the pH is controlled. It is the most robust, cost-effective, and precise method for quantifying the main compound.

  • When to use Method B (HILIC): Use this only if you must quantify the starting material, L-Serine , at trace levels (<0.1%). L-Serine elutes in the void volume of C18 columns but retains well on HILIC.

  • When to use Method C (Chiral): Mandatory for verifying the "L" configuration. Phenylsulfonyl-L-serine can racemize under harsh synthesis conditions; a chiral method is required to detect the D-enantiomer.

Visualizing the Decision Logic

The following diagram illustrates the method selection process based on the analytical goal.

MethodSelection Start Start: Define Analytical Goal Goal_Assay Goal: Potency & General Purity Start->Goal_Assay Goal_Impurity Goal: Trace L-Serine (Starting Material) Start->Goal_Impurity Goal_Chiral Goal: Enantiomeric Excess (L vs D) Start->Goal_Chiral Method_RP Method A: RP-HPLC (C18) Acidic Mobile Phase Goal_Assay->Method_RP High Robustness Method_HILIC Method B: HILIC Amide Column Goal_Impurity->Method_HILIC Retains Polar Species Method_Chiral Method C: Chiral LC Amylose/Cellulose Phase Goal_Chiral->Method_Chiral Stereo-recognition

Figure 1: Decision tree for selecting the appropriate chromatographic technique based on specific Critical Quality Attributes (CQAs).

The Validated Protocol: RP-HPLC (Method A)

This protocol is optimized for the quantification of Phenylsulfonyl-L-serine. It utilizes acidic suppression to ensure the carboxylic acid moiety remains protonated (


), increasing retention and sharpening peak shape.
Chromatographic Conditions[2][3][4][5][6][7][8]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: End-capping reduces secondary interactions with the sulfonamide nitrogen.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% → 60% B (Linear ramp)

    • 15-18 min: 60% → 95% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Detection: UV at 215 nm (Max absorbance) and 254 nm (Phenyl specificity).

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

Standard Preparation
  • Stock Solution: Dissolve 10.0 mg Phenylsulfonyl-L-serine in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.

Validation Framework (ICH Q2(R2))

This section details the experimental evidence required to validate the method, ensuring it meets regulatory standards [1].

Specificity (Stress Testing)

Demonstrate that the method can distinguish the analyte from degradation products.[3]

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2 hrs)

    • Base (0.1 N NaOH, 60°C, 2 hrs)

    • Oxidation (3% H₂O₂, RT, 2 hrs)

  • Acceptance Criteria: Peak purity index > 0.99 (using Diode Array Detector). No interference at the retention time of the main peak.[4]

Linearity
  • Range: 10 µg/mL to 150 µg/mL (covering 10% to 150% of target concentration).

  • Data Points: 5 concentration levels (e.g., 10, 50, 80, 100, 120, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike placebo (or solvent) with known amounts of Phenylsulfonyl-L-serine at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery within 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the 100% standard.

  • Intermediate Precision: Different day, different analyst, different column lot.

  • Acceptance Criteria: %RSD

    
    .
    

Validation Workflow Diagram

The following diagram outlines the sequence of validation experiments required for a full ICH-compliant package.

ValidationWorkflow SystemSuit 1. System Suitability (Tailing < 1.5, Plates > 2000) Specificity 2. Specificity (Forced Degradation) SystemSuit->Specificity Linearity 3. Linearity & Range (5 Levels, R² > 0.999) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability & Ruggedness) Accuracy->Precision Report 6. Validation Report Precision->Report

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

Troubleshooting & Causality

  • Issue: Split peaks or shoulder.

    • Cause: Sample solvent is too strong (e.g., 100% ACN).

    • Fix: Dissolve sample in mobile phase or 10% ACN.

  • Issue: Tailing Factor > 1.5.

    • Cause: Interaction between the sulfonamide nitrogen and residual silanols on the silica support.

    • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus or Luna C18(2)). Lower pH to < 2.5 to fully protonate the acid.

  • Issue: Retention time drift.

    • Cause: Inadequate equilibration or temperature fluctuation.

    • Fix: Use a column oven (30°C) and equilibrate for at least 10 column volumes.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • PubChem. (2024).[7] Phenylalanine Serine Compound Summary (Analogous Structure). National Library of Medicine. [Link]

  • FDA. (2018). Bioanalytical Method Validation, Guidance for Industry.[8] U.S. Food and Drug Administration.[6] [Link]

Sources

Comparative

Comprehensive Analytical Guide: Determining Optical Rotation and Enantiomeric Excess of Phenylsulfonyl-L-serine

Executive Summary N-(phenylsulfonyl)-L-serine is a critical sulfonamide-derivatized amino acid utilized extensively as a chiral building block in medicinal chemistry and asymmetric synthesis[1]. Because biological recept...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(phenylsulfonyl)-L-serine is a critical sulfonamide-derivatized amino acid utilized extensively as a chiral building block in medicinal chemistry and asymmetric synthesis[1]. Because biological receptors and enzymes are inherently stereospecific, the pharmacological efficacy of drugs derived from this intermediate relies entirely on its enantiomeric purity[2]. This guide provides an authoritative comparison of analytical methodologies for determining the chiral purity of Phenylsulfonyl-L-serine, detailing the causality behind experimental choices and providing self-validating protocols for both Polarimetry and Chiral High-Performance Liquid Chromatography (HPLC).

Mechanistic Overview: The Causality in Chiral Analysis

To comprehensively characterize the chiral purity of Phenylsulfonyl-L-serine, scientists must employ orthogonal analytical techniques. Relying on a single method introduces significant risk of false positives due to matrix interference or insufficient sensitivity.

  • Polarimetry (Optical Rotation): This technique measures the bulk rotation of plane-polarized light as it passes through a chiral solution[3]. While it is a rapid, non-destructive first-line test to confirm the identity of the L-isomer, it is highly susceptible to concentration errors, temperature fluctuations, and the presence of achiral impurities that alter the optical properties of the matrix[2].

  • Chiral HPLC (Enantiomeric Excess): Chiral chromatography resolves the transient diastereomeric complexes formed between the analyte and a Chiral Stationary Phase (CSP)[4]. The bulky, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -electron-rich phenylsulfonyl group of the analyte interacts strongly with polysaccharide-based CSPs via 
    
    
    
    interactions and hydrogen bonding. This method provides absolute quantification of trace D-enantiomer impurities, independent of achiral matrix effects.

Comparison of Analytical Alternatives

The following table objectively compares the performance of the three primary techniques used for chiral analysis of amino acid derivatives.

Analytical TechniquePrimary OutputSensitivity (LOD)Sample PreparationTurnaround TimeRelative Cost
Polarimetry Specific Rotation

Low (Bulk property)Simple (Dissolution)< 10 minsLow
Chiral HPLC Enantiomeric Excess (% ee)High (< 0.05% D-isomer)Moderate (Filtration)15 - 30 minsHigh
Chiral NMR Diastereomeric RatioModerate (~1-2%)Complex (Shift reagents)1 - 2 hoursVery High

Analytical Workflow

Workflow Sample Phenylsulfonyl-L-serine Batch Polarimetry Step 1: Polarimetry Determine Specific Rotation [α] Sample->Polarimetry Decision Matches Literature [α]? Polarimetry->Decision Repurify Repurify / Recrystallize Decision->Repurify No HPLC Step 2: Chiral HPLC Determine % ee Decision->HPLC Yes Repurify->Polarimetry Retest Release Batch Release (ee > 99%) HPLC->Release Pass

Figure 1: Analytical workflow for determining the chiral purity of Phenylsulfonyl-L-serine.

Experimental Protocols: Self-Validating Systems

Protocol A: Determination of Specific Optical Rotation via Polarimetry

This protocol adheres to the pharmacopeial standards for optical rotation measurement[2].

1. System Suitability & Calibration (Self-Validation):

  • Turn on the polarimeter and the sodium lamp (589 nm) 30 minutes prior to analysis to ensure thermal and optical stability.

  • Fill a clean, dry 1-dm (100 mm) polarimeter tube with analytical-grade Methanol.

  • Zero the instrument using this solvent blank. This ensures any optical rotation from the glass or solvent impurities is negated.

2. Sample Preparation:

  • Accurately weigh 1.000 g of Phenylsulfonyl-L-serine.

  • Transfer to a 100 mL volumetric flask and dissolve completely in Methanol. Make up to the mark (

    
     g/100  mL).
    

3. Measurement:

  • Maintain the sample temperature strictly at

    
    . Temperature control is critical because thermal expansion alters solvent density and molecular conformation, directly impacting the rotation angle[3].
    
  • Rinse the 1-dm tube twice with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path.

  • Record the observed angular rotation (

    
    ).
    

4. Calculation:



(Where 

is observed rotation,

is concentration in g/mL, and

is path length in dm).
Protocol B: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Direct analysis of the underivatized amino acid is preferred to prevent racemization during sample prep[4].

1. Chromatographic Conditions:

  • Column: Chiralpak IA or Astec CHIROBIOTIC T (250 mm x 4.6 mm, 5 µm). These columns possess ionic and hydrogen-bonding sites ideal for polar amino acid derivatives.

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).

    • Causality Note: Phenylsulfonyl-L-serine contains a free carboxylic acid (pKa ~2.5). Without the addition of 0.1% TFA to suppress ionization, the carboxylate anion will undergo secondary interactions with the silica support, causing severe peak tailing and destroying enantiomeric resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the highly absorptive phenylsulfonyl chromophore).

  • Temperature:

    
    .
    

2. System Suitability (Self-Validation):

  • Inject a 10 µL sample of a racemic reference standard (N-phenylsulfonyl-D,L-serine).

  • Acceptance Criterion: The resolution (

    
    ) between the L-enantiomer and D-enantiomer peaks must be 
    
    
    
    (baseline separation). If this fails, the mobile phase polarity must be adjusted before proceeding.

3. Sample Measurement & Calculation:

  • Inject the purified Phenylsulfonyl-L-serine sample.

  • Integrate the peak areas for both enantiomers.

  • Calculate the Enantiomeric Excess:

    
    
    

Data Presentation & Interpretation

The following table demonstrates how quantitative data from both orthogonal methods is synthesized to make batch-release decisions.

Batch IDObserved Rotation (

)
Specific Rotation

HPLC Area (L)HPLC Area (D)% eeStatus
Lot A (Optimized) +0.145°+14.5°12,4502599.6% Pass
Lot B (Racemized) +0.110°+11.0°10,2001,15079.7% Fail
Lot C (Matrix Error) +0.080°+8.0°12,4003099.5% Investigate *

*In Lot C, the HPLC data confirms high chiral purity, but the specific rotation fails specification. This discrepancy points directly to an achiral impurity (e.g., residual solvent or inorganic salt) artificially lowering the bulk concentration of the chiral molecule, rather than true racemization.

References

Sources

Validation

A Comparative Guide to Phenylsulfonyl-L-serine and Other Sulfonamide Derivatives for Researchers

A Senior Application Scientist's In-Depth Technical Guide In the landscape of drug discovery and development, sulfonamide derivatives represent a versatile and enduring class of compounds with a broad spectrum of biologi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of drug discovery and development, sulfonamide derivatives represent a versatile and enduring class of compounds with a broad spectrum of biological activities.[1] This guide provides a comprehensive comparison of Phenylsulfonyl-L-serine, as a representative of N-phenylsulfonyl amino acids, with other key sulfonamide derivatives. We will delve into their differential performance in critical assays, supported by experimental data, and provide detailed protocols to ensure scientific rigor and reproducibility in your research.

Introduction to the Sulfonamide Scaffold: A Legacy of Versatility

The sulfonamide functional group (-SO₂NHR) is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[2][3] From the pioneering antibacterial "sulfa" drugs to modern diuretics, anticonvulsants, and anti-inflammatory agents, the structural adaptability of the sulfonamide scaffold has allowed for the modulation of diverse biological targets.[2]

This guide will focus on a comparative analysis of:

  • Phenylsulfonyl-L-serine and its Analogs (N-Phenylsulfonyl Amino Acids): This subclass, which includes derivatives of glycine and alanine, has garnered interest for its potential in enzyme inhibition and other therapeutic areas.[4][5][6] Due to the limited publicly available data specifically on Phenylsulfonyl-L-serine, this guide will utilize data from its close structural analogs, N-Phenylsulfonyl-glycine and N-Phenylsulfonyl-alanine, to represent this class.

  • Classical Antibacterial Sulfonamides: Compounds like sulfamethoxazole, which function by inhibiting dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria.

  • Carbonic Anhydrase Inhibitors: A class of sulfonamides, such as acetazolamide, that target carbonic anhydrases, enzymes crucial for various physiological processes.[3]

  • Other Biologically Active Sulfonamides: This includes derivatives with demonstrated anti-inflammatory and cytotoxic activities.[6][7]

Comparative Biological Activities: A Data-Driven Analysis

The efficacy of a sulfonamide derivative is intrinsically linked to its chemical structure, which dictates its target specificity and potency. This section presents a comparative analysis of the biological activities of Phenylsulfonyl-L-serine analogs and other sulfonamides, supported by available experimental data.

Enzyme Inhibition: A Tale of Two Targets

Sulfonamides are well-established enzyme inhibitors, with carbonic anhydrases and dihydropteroate synthase being prominent targets. N-phenylsulfonyl amino acids have also demonstrated inhibitory activity against other enzymes like aldose reductase.[4][8]

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[3]

Compound ClassTarget EnzymeIC₅₀ / KᵢReference
N-Phenylsulfonamide Derivatives hCA IKᵢ: 45.7 ± 0.46 nM (Compound 8)[2]
hCA IIKᵢ: 33.5 ± 0.38 nM (Compound 2)[2]
Acetazolamide (Reference CAI) hCA I, II, IV, IX, XIIPotent inhibitor
N-Phenyl-N-(phenylsulfonyl)glycine Rat Lens Aldose ReductaseEnhanced activity over unsubstituted analogs[2][4]

Note: Data for N-Phenylsulfonamide derivatives are from a study on a series of synthesized compounds, where compounds 2 and 8 showed high potency.[2]

The data suggests that N-phenylsulfonamide derivatives can be potent inhibitors of carbonic anhydrases, with inhibitory constants in the nanomolar range.[2] The structure of the substituent on the sulfonamide core plays a crucial role in determining the inhibitory potency against different CA isoenzymes.

The antibacterial action of classical sulfonamides stems from their ability to act as competitive inhibitors of DHPS, an enzyme essential for folate synthesis in bacteria. While less common, some sulfonamide derivatives have also been investigated as DHFR inhibitors.

No direct comparative data for Phenylsulfonyl-L-serine or its close analogs on DHPS or DHFR inhibition was found in the public domain.

Antimicrobial Activity: Beyond the Classical "Sulfa" Drugs

While classical sulfonamides are renowned for their antibacterial properties, the antimicrobial potential of other sulfonamide derivatives, including N-phenylsulfonyl amino acids, is an area of active research.

Compound ClassTest OrganismMIC (μg/mL)Reference
Alanine-based Phenylsulfonamide Derivative (Compound 3c) E. coli-[5]
S. aureus-[5]
N-(thiazol-2-yl)benzenesulfonamides S. aureus3.9 (isopropyl derivative)[9]
A. xylosoxidans3.9 (isopropyl derivative)[9]
Sulfamethoxazole (Reference) Various bacteriaBroad-spectrum activity

Note: The study on alanine-based phenylsulfonamide derivatives reported significant antimicrobial activity but did not provide specific MIC values in the abstract.[5]

The available data indicates that modifications to the core sulfonamide structure can yield compounds with potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9] The inclusion of amino acid moieties, as in the case of alanine-based derivatives, appears to be a promising strategy for enhancing antimicrobial action.[5]

Cytotoxicity: A Double-Edged Sword

The cytotoxic potential of sulfonamide derivatives is a critical parameter, influencing both their therapeutic applications in oncology and their safety profiles.

Compound ClassCell LineIC₅₀ (µM)Reference
Perezone Phenyl Glycine Derivative U-251 (Astrocytoma)2.60 ± 1.69[7]
SVGp12 (Non-tumoral)31.87 ± 1.54[7]
L-Serine HUVECs (vs. H₂O₂)Protective effect[10]
N-Acetyl-L-serine -No evidence of mutagenicity or genotoxicity[11]

The perezone phenyl glycine derivative demonstrates selective cytotoxicity against a cancer cell line while being significantly less toxic to non-tumoral cells, highlighting the potential of amino acid-sulfonamide conjugates in cancer therapy.[7] In contrast, L-serine itself has shown cytoprotective effects against oxidative stress.[10] N-Acetyl-L-serine, a derivative of L-serine, has been shown to be non-mutagenic and non-genotoxic.[11]

Experimental Protocols: Ensuring Rigor and Reproducibility

To facilitate your research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.

Synthesis of N-Phenylsulfonyl Amino Acids

The synthesis of N-phenylsulfonyl amino acids can be achieved through a straightforward sulfonylation reaction.

SynthesisWorkflow AminoAcid Amino Acid (e.g., L-Serine) Reaction Sulfonylation Reaction AminoAcid->Reaction BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product N-Phenylsulfonyl Amino Acid Purification->Product

Caption: Synthetic workflow for N-Phenylsulfonyl Amino Acids.

Protocol:

  • Dissolution: Dissolve the starting amino acid (e.g., L-serine) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a base, such as pyridine, to the solution to act as a proton scavenger.

  • Sulfonyl Chloride Addition: Slowly add benzenesulfonyl chloride to the reaction mixture at a controlled temperature (e.g., 0 °C) with constant stirring.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. This typically involves washing with dilute acid, water, and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-phenylsulfonyl amino acid.

Carbonic Anhydrase Inhibition Assay

This colorimetric assay is a standard method for evaluating the inhibitory activity of compounds against carbonic anhydrase.

CA_Inhibition_Assay Reagents Prepare Reagents: - CA Enzyme - Substrate (pNPA) - Inhibitor Stock - Assay Buffer Plate Plate Setup (96-well): - Blank - Control (Enzyme + Substrate) - Test (Enzyme + Substrate + Inhibitor) Reagents->Plate Incubation Incubation Plate->Incubation Measurement Measure Absorbance at 405 nm (Kinetic Read) Incubation->Measurement Analysis Data Analysis: - Calculate Rate of Reaction - Determine % Inhibition - Calculate IC₅₀ Measurement->Analysis MIC_Assay Prepare_Inoculum Prepare Bacterial Inoculum (Standardized to 0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Prepare_Plate Prepare 96-well Plate: - Serial dilutions of test compound - Positive Control (Bacteria only) - Negative Control (Broth only) Prepare_Plate->Inoculate Incubate Incubate Plate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Results Read Results: - Visual inspection for turbidity - Determine MIC Incubate->Read_Results

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Test Compound (Various Concentrations) Seed_Cells->Treat_Cells Incubate_1 Incubate (e.g., 24-72h) Treat_Cells->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (e.g., 4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_2->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate Cell Viability (%) and IC₅₀ Measure_Absorbance->Calculate_Viability

Caption: Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comparative overview of Phenylsulfonyl-L-serine, through its close analogs, and other sulfonamide derivatives, highlighting their diverse biological activities. While direct experimental data for Phenylsulfonyl-L-serine remains limited in the public domain, the data from related N-phenylsulfonyl amino acids suggest a promising potential for this class of compounds, particularly as enzyme inhibitors and potentially as antimicrobial and cytotoxic agents.

The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships within this versatile chemical space. Future research should focus on the systematic evaluation of a broader range of N-phenylsulfonyl amino acids, including Phenylsulfonyl-L-serine, to fully unlock their therapeutic potential.

References

  • Akıncıoğlu, E., & Senturk, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. [Link]

  • Eze, F. I., Obonga, W. O., & Okoro, U. C. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(9), 1006-1014. [Link]

  • DeRuiter, J., et al. (1989). and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase. Journal of Medicinal Chemistry, 32(1), 145-151. [Link]

  • PubChem. (n.d.). N-(((4-Benzoylamino)phenyl)sulfonyl)glycine. Retrieved from [Link]

  • Eze, F. I., Obonga, W. O., & Okoro, U. C. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. ResearchGate. [Link]

  • Akıncıoğlu, E., & Senturk, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. RSC Advances, 11(46), 28665-28676. [Link]

  • Kim, S. H., et al. (2014). The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. Allergy, Asthma & Immunology Research, 6(6), 558-566. [Link]

  • Ghasempour, S., et al. (2016). Antioxidant and cytoprotective effects of L-Serine on human endothelial cells. Avicenna journal of phytomedicine, 6(4), 454–461. [Link]

  • Luke, R. K., & O'Brien, I. G. (1973). Studies on the enzymes involved in the biosynthesis of cyclo-tris (N-2,3-dihydroxybenzoyl-L-seryl) in Escherichia coli. Biochimica et Biophysica Acta (BBA) - General Subjects, 304(2), 347-359. [Link]

  • ResearchGate. (2020). SCHEME 1. The synthetic route of alanine-based antimicrobial and antioxidant agents. [Link]

  • Rivera-Ramírez, D., et al. (2023). Perezone and its phenyl glycine derivative induce cytotoxicity via caspases on human glial cancer cells. Natural Product Research, 1-11. [Link]

  • Singh, A., et al. (2021). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. ResearchGate. [Link]

  • Diyah, N. W., et al. (2021). Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells Aktivitas. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia, 8(1), 1-10. [Link]

  • Schafer, E. W. Jr, & Bowles, W. R. (2010). Toxicology studies with N-acetyl-L-serine. Food and Chemical Toxicology, 48(8-9), 2493-2498. [Link]

  • de Duve, C., et al. (1990). Cytotoxicity and effect of glycyl-D-phenylalanine-2-naphthylamide on lysosomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1027(2), 205-209. [Link]

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Comparative

Reproducibility of Phenylsulfonyl-L-serine (E37) Permeation Assays: A Comparative Technical Guide

Topic: Reproducibility of Phenylsulfonyl-L-serine (E37) Biological Assay Results Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reproducibility of Phenylsulfonyl-L-serine (E37) Biological Assay Results Content Type: Publish Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

N-Phenylsulfonyl-L-serine (often coded as E37 in drug delivery literature) is a synthetic N-acylated amino acid derivative used as an intestinal permeation enhancer (PE).[1] Unlike traditional excipients, E37 is designed to facilitate the oral delivery of macromolecular biologics (e.g., insulin, GLP-1 analogs) that are otherwise impermeable to the gastrointestinal epithelium.

Achieving reproducible data with E37 assays is notoriously difficult due to its unique physicochemical properties—specifically its pH-dependent solubility profile and its concentration-dependent mechanism of action. This guide dissects the variables causing assay failure and provides a standardized framework for evaluating E37 against industry standards like SNAC (Salcaprozate Sodium) and Sodium Caprate (C10) .

Part 1: Mechanistic Grounding & Causality

To troubleshoot reproducibility, one must understand the mechanism. E37 belongs to the "Carrier" class of permeation enhancers, distinct from simple surfactants.

The "Carrier" Hypothesis vs. Membrane Perturbation

While agents like Sodium Caprate (C10) work primarily by opening tight junctions (paracellular transport) via calcium chelation, E37 and SNAC facilitate transcellular transport .[2]

  • Non-Covalent Complexation: E37 is hypothesized to form non-covalent complexes with the peptide payload. The lipophilic phenylsulfonyl tail interacts with the membrane, while the amino acid headgroup interacts with the payload, effectively shielding the peptide’s charge and increasing its lipophilicity.

  • Membrane Fluidization: At higher concentrations, E37 acts as a surfactant, transiently fluidizing the apical membrane to allow passive diffusion.

The Reproducibility Trap: Because E37 relies on weak non-covalent interactions and specific solubility windows, pH shifts of even 0.2 units can alter the ionization state of the carboxyl group, causing the "carrier" to precipitate or lose affinity for the payload. This is the primary cause of inter-lab variability.

Part 2: Comparative Analysis (E37 vs. Alternatives)

The following table contrasts E37 with the two most common alternatives in oral peptide delivery.

FeatureN-Phenylsulfonyl-L-serine (E37) SNAC (Salcaprozate Sodium) Sodium Caprate (C10)
Primary Mechanism Transcellular Carrier (Complexation & Fluidization)Transcellular Carrier (Local pH buffering & Fluidization)Paracellular Opener (Ca²⁺ Chelation & Dilatancy)
Structural Class Sulfonamide Amino AcidN-Acylated Amino Acid (Salicylate)Medium Chain Fatty Acid
Optimal pH Range pH 6.0 – 8.0 (Intestinal)pH 7.0 – 8.0 (Can buffer stomach pH)pH > 7.0 (Precipitates in acid)
Cytotoxicity Profile Moderate (Reversible membrane perturbation)Low to ModerateModerate (Ca²⁺ depletion can be toxic)
Key Assay Challenge Solubility Crashes: Highly sensitive to buffer ionic strength and pH.[3][4]Dosing: Requires very high molar excess (mM range) vs payload.Cell Integrity: TEER recovery takes longer; risk of permanent damage.
Clinical Status Investigational (Emisphere/Novo Nordisk legacy)FDA Approved (in Rybelsus®)Approved Food Additive / Clinical Excipient

Part 3: Critical Reproducibility Factors

To ensure data integrity (E-E-A-T), your experimental design must control these three variables:

The "Solubility Cliff"

E37 is a zwitterionic-like structure with a free carboxyl group. In standard HBSS (Hank's Balanced Salt Solution) at pH 7.4, it is soluble. However, if the assay acidifies (due to cell metabolism) or if the stock is prepared in unbuffered water, E37 can micro-precipitate.

  • Protocol Requirement: Always prepare E37 stock in the exact buffer used for the assay, re-adjusted to pH 7.4 after dissolution. Do not use DMSO stocks diluted into buffer without checking pH.

The TEER Artifact

In Caco-2 assays, a drop in Transepithelial Electrical Resistance (TEER) is expected with PEs. However, distinguishing permeation enhancement from cell lysis is critical.

  • Self-Validating Step: You must run a Reversibility Assay . After the 2-hour transport study, wash cells and incubate in fresh medium for 24 hours. If TEER does not recover to >70% of baseline, the data represents toxicity, not enhancement.

Calcium Concentration

Unlike C10, E37 is less dependent on calcium withdrawal. However, high calcium (1.2 mM in standard HBSS) can sometimes interfere with the "carrier" complex formation.

  • Optimization: Compare transport efficiency in standard HBSS vs. low-calcium HBSS. If transport spikes in low-calcium, you may be observing a paracellular leak rather than true carrier activity.

Part 4: Visualization of Mechanism

The following diagram illustrates the distinct pathways of E37 (Transcellular) versus C10 (Paracellular) and the critical assay checkpoints.

PermeationMechanism cluster_C10 Alternative Mechanism (C10) Stock E37 Stock Prep (pH Critical) Apical Apical Chamber (Donor + Peptide) Stock->Apical Dilution Complex E37-Peptide Complex Apical->Complex Non-covalent Binding Fluidity Membrane Fluidization Apical->Fluidity Surfactant Action Membrane Caco-2 Monolayer (Lipid Bilayer) Basolateral Basolateral Chamber (Receiver) Membrane->Basolateral Release TEER TEER Measurement (Integrity Check) Membrane->TEER LDH LDH Assay (Toxicity Check) Basolateral->LDH Complex->Membrane Transcellular Diffusion Fluidity->Membrane Increased Permeability TJ Tight Junctions (Intact) Paracellular Paracellular (TJ Opening)

Caption: Schematic of E37-mediated transcellular transport. Note the dual requirement for complexation and membrane fluidization, validated by TEER and LDH controls.

Part 5: Optimized Experimental Protocol

Objective: Determine the Apparent Permeability (


) of a model peptide (e.g., FITC-Insulin) using E37.
Materials
  • Cell Line: Caco-2 cells (Passage 40–60).

  • Buffer: HBSS (pH 7.4) with 25 mM HEPES (Strong buffering is essential).

  • E37: N-Phenylsulfonyl-L-serine (High purity >98%).

  • Payload: FITC-Insulin (MW ~6 kDa).

Step-by-Step Workflow
  • Monolayer Qualification:

    • Culture Caco-2 cells on Transwell® inserts (0.4 µm pore) for 21 days.

    • Criterion: TEER must be >300 Ω·cm² before starting. Reject wells with <5% variance from the plate mean.

  • Preparation of Donor Solution (Critical Step):

    • Dissolve E37 in HBSS/HEPES to create a 2x stock (e.g., 100 mM).

    • MANDATORY: Check pH. If < 7.2, adjust with 1N NaOH dropwise. E37 is acidic; failure to neutralize will kill cells immediately.

    • Mix 1:1 with 2x Peptide stock. Final E37 concentration usually ranges from 10 mM to 50 mM .

  • Transport Assay:

    • Wash monolayers 2x with pre-warmed HBSS.

    • Add 0.5 mL Donor Solution (E37 + Peptide) to the Apical chamber.

    • Add 1.5 mL fresh HBSS to the Basolateral chamber.

    • Incubate at 37°C on an orbital shaker (50 rpm) to minimize the unstirred water layer.

  • Sampling:

    • Take 100 µL aliquots from the Basolateral chamber at 30, 60, 90, and 120 min.

    • Replace volume with fresh HBSS immediately to maintain hydrostatic pressure.

  • Post-Assay Validation:

    • Step A: Measure TEER immediately after the last timepoint.

    • Step B: Perform LDH assay on apical supernatant to quantify membrane rupture.

    • Step C (Recovery): Wash cells, add growth media, and measure TEER 24h later.

Data Calculation

Calculate


 (cm/s) using:


  • 
    : Rate of permeation (slope of mass vs. time).
    
  • 
    : Surface area of insert.
    
  • 
    : Initial donor concentration.
    

Acceptance Criteria: E37 should increase


 of insulin by 5–20 fold over control. If enhancement is >50 fold and TEER is <10% of baseline, assume cell lysis (artifact).

References

  • Twarog, C., et al. (2020).[5] "A Head-to-head Caco-2 Assay Comparison of the Mechanisms of Action of the Intestinal Permeation Enhancers: SNAC and Sodium Caprate (C10)." European Journal of Pharmaceutics and Biopharmaceutics. Link

  • Buckley, S. T., et al. (2018). "Transcellular Stomach Absorption of a Derivatized Glucagon-Like Peptide-1 Receptor Agonist." Science Translational Medicine. Link

  • Brayden, D. J., & Maher, S. (2021). "Transient Permeation Enhancer (TPE) Technology for Oral Delivery of Octreotide: A Technological Evaluation." Expert Opinion on Drug Delivery. Link

  • Emisphere Technologies. (2016). "Eligen® Technology: Carriers for Oral Drug Delivery." Drug Delivery. Link

  • Al-Hilal, T. A., et al. (2020). "Oral Drug Delivery Systems Using Chemical Permeation Enhancers." Advanced Drug Delivery Reviews. Link

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of Phenylsulfonyl-L-serine

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Phenylsulfonyl-L-serine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from its constituent chemical moieties—the phenylsulfonyl group and L-serine—to establish a conservative and safety-first approach to its disposal.

The core principle of this guide is risk mitigation. The phenylsulfonyl group is derived from benzenesulfonic acid, a known corrosive compound.[1][2] In contrast, L-serine is a naturally occurring, non-hazardous amino acid.[3][4] Given the properties of its precursors, it is prudent to handle and dispose of Phenylsulfonyl-L-serine as a potentially hazardous substance until comprehensive toxicological data becomes available.

Part 1: Hazard Assessment and Characterization

The first step in any disposal procedure is a thorough understanding of the chemical's potential hazards. This requires an analysis of its components.

Component Hazard Summary

ComponentKey HazardsGHS Classification (Examples)Relevant Sources
Benzenesulfonic Acid Corrosive; Causes severe skin burns and eye damage; Harmful if swallowed.Skin Corrosion/Irritation (Category 1C), Serious Eye Damage (Category 1), Acute Oral Toxicity (Category 4)[1][2][5][6]
L-Serine Not classified as a hazardous substance.Not a hazardous substance or mixture.[3][4][7]
Phenylsulfonyl-L-serine Data not available.Assumed to be a potential skin/eye irritant or corrosive. Assume hazardous until proven otherwise.N/A

The causality for this conservative approach is clear: the stable sulfonamide linkage to the L-serine may moderate the reactivity of the phenylsulfonyl group, but it does not guarantee the resulting molecule is benign. Therefore, all waste containing Phenylsulfonyl-L-serine must be treated as hazardous chemical waste in accordance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8]

Part 2: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related tasks, ensure all personnel are equipped with the appropriate PPE to prevent exposure.

  • Eye Protection : Wear safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU).[1][4]

  • Hand Protection : Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[4]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.[9]

  • Respiratory Protection : If handling the solid form creates dust, use a NIOSH/MSHA-approved respirator.[7] All handling of the material, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[9]

Part 3: Waste Disposal Workflow

The following workflow provides a self-validating system for the safe segregation and disposal of Phenylsulfonyl-L-serine waste. This process ensures compliance with standard laboratory safety protocols and environmental regulations.

Figure 1. Decision workflow for the segregation and disposal of Phenylsulfonyl-L-serine waste.

Part 4: Step-by-Step Disposal Protocols

Adherence to the following step-by-step methodologies is critical for ensuring safety and regulatory compliance.

This protocol applies to unused or expired solid reagents, as well as disposable materials (e.g., weighing paper, gloves, pipette tips) contaminated with the solid compound.

  • Container Selection : Obtain a designated hazardous solid waste container. This container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name, "Phenylsulfonyl-L-serine ". Do not use abbreviations.

  • Waste Collection : Carefully place the solid waste into the designated container. Minimize the generation of dust by handling the material gently.

  • Storage : Seal the container and store it in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[7]

  • Final Disposal : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for disposal via a licensed hazardous waste contractor.

This protocol applies to aqueous or organic solutions containing Phenylsulfonyl-L-serine.

  • Container Selection : Use a dedicated, leak-proof hazardous liquid waste container compatible with the solvent used (e.g., a high-density polyethylene container for many organic solvents).

  • Labeling : Clearly label the container with "HAZARDOUS WASTE ", the full chemical name "Phenylsulfonyl-L-serine ", the solvent used (e.g., "in Dichloromethane"), and an estimated concentration.

  • Waste Segregation : CRITICAL STEP - Do not mix this waste stream with other chemical wastes unless explicitly permitted by your EHS office. Incompatible mixtures can lead to dangerous reactions.

  • Collection : Pour the liquid waste carefully into the container, using a funnel to prevent spills. Keep the container sealed when not in use.

  • Storage : Store the sealed container in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area.

  • Final Disposal : Arrange for collection by your institution's EHS department or a licensed contractor.

Empty containers that once held Phenylsulfonyl-L-serine must be decontaminated before being discarded or recycled.

  • Triple Rinsing : Rinse the empty container a minimum of three times with a suitable solvent (e.g., water or ethanol, depending on solubility and laboratory procedures).

  • Rinsate Collection : The rinsate (the solvent used for rinsing) must be collected and treated as hazardous liquid waste.[8] Dispose of it according to Protocol 2.

  • Container Disposal : Once triple-rinsed and air-dried, deface or remove the original label to prevent misuse. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institution's guidelines.

By implementing these rigorous, evidence-based procedures, researchers and laboratory managers can ensure the safe and compliant disposal of Phenylsulfonyl-L-serine, upholding the highest standards of scientific integrity and workplace safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Serine. Retrieved March 3, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - L-Serine, 99%. Retrieved March 3, 2026, from [Link]

  • EMD Millipore. (n.d.). Benzenesulfonic acid for synthesis MATERIAL SAFETY DATA SHEET. Retrieved March 3, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved March 3, 2026, from [Link]

  • Loba Chemie. (2023, September 11). L-SERINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved March 3, 2026, from [Link]

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